2-(Piperazin-1-ylsulfonyl)ethanamine oxalate
Description
BenchChem offers high-quality 2-(Piperazin-1-ylsulfonyl)ethanamine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperazin-1-ylsulfonyl)ethanamine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxalic acid;2-piperazin-1-ylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S.C2H2O4/c7-1-6-12(10,11)9-4-2-8-3-5-9;3-1(4)2(5)6/h8H,1-7H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBFTYIGONMQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)CCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-71-1 | |
| Record name | Ethanamine, 2-(1-piperazinylsulfonyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Characterization of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate: A Comprehensive Technical Guide
Abstract
This technical guide provides a comprehensive characterization of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate (C₈H₁₇N₃O₆S), a molecule of interest in pharmaceutical and chemical research. The guide details a plausible synthetic route and offers an in-depth analysis of its structural and physicochemical properties through a multi-technique approach. This includes spectroscopic elucidation by Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, the thermal stability and decomposition profile are examined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The guide also touches upon the potential biological significance of this compound, drawing parallels with other piperazine sulfonamide derivatives. All methodologies are described in detail to ensure reproducibility and validation, providing researchers, scientists, and drug development professionals with a thorough reference for this compound.
Introduction
The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in a wide array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs.[1][2] The incorporation of a sulfonamide group often enhances the biological activity of molecules.[3] The title compound, 2-(piperazin-1-ylsulfonyl)ethanamine oxalate, combines these key functional groups, suggesting its potential as a valuable intermediate or an active molecule in drug discovery. This guide presents a detailed, albeit predictive, characterization of this compound to facilitate its synthesis and analysis in a research setting.
Synthesis and Salt Formation
A plausible synthetic route for 2-(piperazin-1-ylsulfonyl)ethanamine and its subsequent conversion to the oxalate salt is outlined below. The synthesis of the free base can be conceptualized as a two-step process starting from N-Boc-piperazine to ensure selective reaction at one of the piperazine nitrogens.
Synthesis of the Free Base
The synthesis begins with the protection of one of the piperazine nitrogens, followed by sulfonylation and deprotection to yield the desired primary amine.
-
Step 1: Sulfonylation of N-Boc-piperazine. N-Boc-piperazine is reacted with 2-chloroethanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent such as dichloromethane (DCM). This is followed by nucleophilic substitution of the chloride with an azide, and subsequent reduction to the amine.
-
Step 2: Deprotection. The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield 2-(piperazin-1-ylsulfonyl)ethanamine.
Formation of the Oxalate Salt
The stable oxalate salt is formed by reacting the free base with oxalic acid.[4]
-
Procedure: The synthesized 2-(piperazin-1-ylsulfonyl)ethanamine free base is dissolved in a suitable solvent like isopropanol. A solution of one equivalent of anhydrous oxalic acid in the same solvent is then added dropwise with stirring. The resulting precipitate of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate is collected by filtration, washed with a cold solvent, and dried under vacuum.[4]
Caption: Proposed synthetic workflow for 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[5][6]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
Referencing: Use the residual solvent peak as an internal standard.
Predicted ¹H-NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.10 | br s | 3H | -NH₃⁺ |
| ~3.40 | t | 2H | -SO₂-CH₂- |
| ~3.20 | t | 4H | Piperazine -CH₂-N-SO₂- |
| ~3.05 | t | 2H | -CH₂-NH₃⁺ |
| ~2.90 | t | 4H | Piperazine -CH₂-NH- |
Predicted ¹³C-NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.0 | Oxalate C=O |
| ~52.0 | -SO₂-CH₂- |
| ~45.0 | Piperazine -CH₂-N-SO₂- |
| ~43.0 | Piperazine -CH₂-NH- |
| ~38.0 | -CH₂-NH₃⁺ |
Note: The broad singlet for the amine protons is due to proton exchange and coupling with the quadrupolar nitrogen.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[7]
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹.
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3200-3000 | Strong, Broad | N-H stretching (amine and piperazine) |
| ~2900-2800 | Medium | C-H stretching (aliphatic) |
| ~1700-1680 | Strong | C=O stretching (oxalate) |
| ~1620 | Medium | N-H bending (primary amine) |
| ~1350-1320 | Strong | Asymmetric S=O stretching (sulfonamide) |
| ~1160-1140 | Strong | Symmetric S=O stretching (sulfonamide) |
| ~1320 | Medium | C-O stretching (oxalate)[8] |
| ~900 | Medium | S-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.[9][10]
Experimental Protocol:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this compound.
-
Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination and tandem MS (MS/MS) for fragmentation analysis.
Predicted Mass Spectrometry Data:
-
[M+H]⁺ (for the free base): Expected m/z around 208.1018 (for C₆H₁₅N₃O₂S).
-
Major Fragmentation Pathways:
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Thermal Analysis
Thermal analysis techniques like TGA and DSC are employed to evaluate the thermal stability and decomposition behavior of the oxalate salt.[12]
Experimental Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Place 5-10 mg of the sample in an alumina crucible.
-
Conditions: Heat the sample from ambient temperature to ~600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of the sample as a function of temperature. For an amine oxalate salt, a multi-step decomposition is expected.
Predicted TGA Profile:
-
Step 1: Initial weight loss corresponding to the loss of any residual solvent or moisture.
-
Step 2: Decomposition of the oxalate moiety, often occurring in stages with the release of CO and CO₂.
-
Step 3: Decomposition of the organic amine portion of the molecule at higher temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of the sample as a function of temperature, indicating endothermic or exothermic transitions.
Predicted DSC Profile:
-
Endothermic Peaks: Corresponding to melting and the decomposition events observed in the TGA.
-
Exothermic Peaks: Possible if there are any oxidative decomposition processes or solid-state rearrangements.
Potential Biological Significance
The piperazine sulfonamide core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[13][14]
-
Antimicrobial and Antifungal Activity: Many piperazine derivatives have shown potent antimicrobial and antifungal properties.[1]
-
Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes. Piperazine sulfonamides have been investigated as DPP-IV inhibitors and HIV-1 protease inhibitors.[13][14]
-
CNS Activity: The piperazine moiety is a common feature in centrally acting agents.
Further biological screening of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate is warranted to explore its therapeutic potential.
Conclusion
This technical guide provides a comprehensive, predictive characterization of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate. The proposed synthetic route and the detailed analysis of its expected spectroscopic and thermal properties offer a solid foundation for researchers working with this compound. The multi-faceted analytical approach ensures a thorough structural and physicochemical understanding, which is essential for its potential application in pharmaceutical and chemical research. The insights into its potential biological activities further underscore the relevance of this molecular scaffold.
References
- Alwarafi, E. A. (n.d.).
- Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Med chem (Los Angeles), 6(4), 257-263.
- Gunasekaran, S., & Abraham, S. S. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 832-836.
- Kowalska, A., Rola, K., & Bączek, T. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry: (a) BZP, (b) MDBP, (c) pFBP, (d) mCPP, (e) TFMPP.
- Broadbent, D., Dollimore, D., & Dollimore, J. (1966). The Thermal Decomposition of Oxalates. Part 1x2 The Thermal Decomposition of the Oxalate Complexes of Iron. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 451.
- Hussain, S., et al. (2017). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
- Özdemir, Ü. H., & Yılmaz, F. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(12), 1083-1090.
- Prasobh, C., et al. (2015). Fourier transform infrared spectroscopy spectra of calcium oxalate crystals obtained in the absence (a) and presence (b, c) of the aqueous...
- Sinnecker, H., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 861-866.
- Taş, M., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Dergipark.
- Turan, N., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 48(3), 522-544.
- Vogel, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569.
- Yılmaz, F. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(12), 1083-1090.
- (2009). Forming oxalte salts of amines. Sciencemadness.org.
- (n.d.). Aminoethylpiperazine. Wikipedia.
- (n.d.). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed.
- (n.d.). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences.
- (n.d.).
- (n.d.).
- (n.d.). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.
- (n.d.).
- (n.d.). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
- (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
- (n.d.). Thermal Decomposition of Oxalates of Ammonium and Potassium.
- (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
- (n.d.). Amine‐Functionalized Triazolate‐Based Metal–Organic Frameworks for Enhanced Diluted CO2 Capture Performance. NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zuj.edu.jo [zuj.edu.jo]
2-(piperazin-1-ylsulfonyl)ethanamine oxalate CAS number 924861-63-2
An In-depth Technical Guide to 2-(piperazin-1-ylsulfonyl)ethanamine oxalate (CAS 924861-63-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including the ability to improve aqueous solubility and modulate lipophilicity, make it a valuable component in drug design.[2] This guide provides a comprehensive technical overview of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate (CAS 924861-63-2), a versatile building block poised for application in modern drug discovery programs. We will explore its structural attributes, propose a robust synthetic pathway grounded in established chemical principles, discuss the strategic rationale for its oxalate salt form, and outline its potential applications and analytical characterization.
Introduction and Molecular Overview
2-(piperazin-1-ylsulfonyl)ethanamine oxalate is a bifunctional organic molecule that combines three key chemical features: the piperazine core, an ethylsulfonyl linker, and a terminal primary amine, all formulated as a stable oxalate salt. The piperazine moiety itself is a cornerstone in pharmacology, with derivatives exhibiting a wide range of activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through interaction with monoamine pathways.[3] The incorporation of a sulfonamide group, a well-known pharmacophore, further enhances the molecule's potential for biological interaction.
This compound should be viewed not as an end-product but as a strategic intermediate or scaffold. Its two distinct nitrogen atoms—the secondary amine within the piperazine ring and the terminal primary amine—offer differential reactivity, allowing for sequential, controlled functionalization. This makes it an ideal starting point for constructing more complex molecules and chemical libraries for high-throughput screening.
Caption: Structure of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.
Physicochemical and Structural Data
A summary of the key identifiers and computed properties for the parent compound and its oxalate salt is provided below. This data is essential for experimental design, including solvent selection, reaction stoichiometry, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 2-(piperazin-1-ylsulfonyl)ethan-1-amine; oxalic acid | Computed |
| CAS Number | 924861-63-2 | [4] |
| Molecular Formula | C₈H₁₉N₃O₆S | [4] |
| Molecular Weight | 285.32 g/mol | Computed |
| Parent Compound | 2-(piperazin-1-ylsulfonyl)ethanamine | - |
| Parent Formula | C₆H₁₅N₃O₂S | - |
| Parent MW | 193.27 g/mol | - |
| Salt Former | Oxalic Acid (C₂H₂O₄) | [5] |
| Appearance | Typically a white to off-white solid | General Observation |
Proposed Synthesis and Purification Protocol
While specific literature for CAS 924861-63-2 is sparse, a reliable synthetic route can be designed based on well-established reactions in organic chemistry. The proposed pathway emphasizes commercially available starting materials, high-yielding transformations, and straightforward purification.
Causality Behind the Synthetic Strategy: The chosen strategy involves a three-step process. First, we protect one of the piperazine nitrogens to ensure selective reaction at the other nitrogen. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in the subsequent sulfonylation and amination steps and its clean removal under acidic conditions. The core C-S bond is formed via nucleophilic substitution using 2-chloroethanesulfonyl chloride, a common and reactive reagent.[6] The terminal amine is introduced via a Gabriel synthesis-type reaction with potassium phthalimide followed by hydrazinolysis, which provides a clean route to the primary amine. Finally, the oxalate salt is formed to enhance stability and handling properties.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of tert-butyl 4-((2-chloroethyl)sulfonyl)piperazine-1-carboxylate
-
To a stirred solution of N-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/g of piperazine) at 0 °C, add a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure intermediate.
Step 2: Synthesis of tert-butyl 4-((2-aminoethyl)sulfonyl)piperazine-1-carboxylate
-
Dissolve the chlorinated intermediate from Step 1 (1.0 eq) in dimethylformamide (DMF). Add potassium phthalimide (1.2 eq) and heat the mixture to 80 °C for 6 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the phthalimide-protected intermediate.
-
Dissolve the crude phthalimide intermediate in ethanol. Add hydrazine hydrate (2.0 eq) and reflux for 4 hours.
-
Cool the mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate. The residue contains the desired Boc-protected amine.
Step 3: Deprotection and Oxalate Salt Formation
-
Dissolve the crude product from Step 2 in a minimal amount of methanol or dioxane.
-
Add a 4M solution of HCl in dioxane (excess, ~5 eq) and stir at room temperature for 4 hours until TLC/LC-MS confirms complete removal of the Boc group.
-
Concentrate the mixture to dryness to obtain the hydrochloride salt of the free amine.
-
Dissolve the crude hydrochloride salt in hot ethanol. In a separate flask, dissolve oxalic acid (1.05 eq) in hot ethanol.
-
Add the oxalic acid solution to the amine solution. A precipitate should form upon mixing or cooling.
-
Allow the mixture to cool to room temperature, then place in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final product, 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.
The Strategic Role of the Oxalate Salt Form
The decision to prepare and isolate this compound as an oxalate salt is a deliberate choice rooted in pharmaceutical development principles. While the free base is an oil or low-melting solid, crystalline salts offer significant advantages.
-
Improved Stability and Handling: Crystalline solids are generally more chemically stable and have better handling properties (e.g., non-hygroscopic, free-flowing) than their free base counterparts, which is crucial for storage and accurate weighing.
-
Enhanced Solubility: Oxalic acid is a dicarboxylic acid capable of forming salts with basic nitrogen centers. Salt formation is a widely used strategy to improve the aqueous solubility and dissolution rate of a drug substance, which can directly enhance bioavailability.[7]
-
Purification: Crystallization of the salt is an effective final purification step, helping to remove process-related impurities that may have similar chromatographic properties to the free base.
Potential Applications in Drug Development
The structure of 2-(piperazin-1-ylsulfonyl)ethanamine suggests its utility as a versatile scaffold for creating libraries of compounds targeting various therapeutic areas. The piperazine core is a proven pharmacophore in many FDA-approved drugs.[8]
Caption: Role as a versatile scaffold in drug discovery.
-
CNS Agents: Given the prevalence of piperazine in antipsychotic, antidepressant, and anxiolytic drugs, functionalization of this scaffold could yield novel modulators of dopamine or serotonin receptors.[3]
-
Kinase Inhibitors: Many kinase inhibitors incorporate a piperazine moiety to enhance solubility and interact with the solvent-exposed region of the kinase active site.[8] The terminal amine can be used to build moieties that interact with the hinge region of kinases.
-
Antimicrobial Agents: Novel piperazine derivatives have been synthesized and tested for their antibacterial and antifungal activities.[9] The scaffold can be elaborated to target essential bacterial enzymes.
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of the synthesized compound, a panel of analytical techniques is required. These methods provide a self-validating system for the protocol described.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should show characteristic peaks for the piperazine ring protons, the ethyl bridge, and signals corresponding to the carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the parent compound, providing definitive confirmation of the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase method would be suitable for this polar compound.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 30 °C |
-
Oxalate Content Analysis: The stoichiometry of the salt can be confirmed by methods such as ion chromatography or enzymatic assays specific for oxalate.[10][11]
Conclusion
2-(piperazin-1-ylsulfonyl)ethanamine oxalate is more than a catalog chemical; it is a strategically designed building block for medicinal chemistry and drug development. Its structure combines the pharmacologically significant piperazine core with two differentially reactive sites for chemical elaboration. The proposed synthetic route is robust and relies on standard, well-understood chemical transformations. The use of an oxalate salt form provides critical advantages in terms of stability, handling, and potential bioavailability. Researchers can leverage this guide to synthesize, characterize, and utilize this compound as a versatile scaffold to explore new chemical space and develop novel therapeutic agents.
References
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]
- Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
-
Pavia, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Bîrdeanu, M. I., et al. (2024). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. PubMed Central. Available at: [Link]
-
International Journal of Pharmaceutical Erudition. (2015). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
Google Patents. (n.d.). US10259807B2 - 1-(piperazin-1-yl)-2-([2][7][12]triazol-1-yl)-ethanone derivatives. Available at:
-
de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
- Google Patents. (n.d.). HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.
-
Zielinski, P. A. (1976). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. Available at: [Link]
-
Paronikyan, R. G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Available at: [Link]
-
Al-Zaydi, K. M. (2015). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. Available at: [Link]
-
Knight, J., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Mebanazine oxalate. PubChem. Available at: [Link]
-
ChemistryOpen. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
Gangal, S., et al. (2007). Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. PubMed. Available at: [Link]
-
Naydenova, E., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Piperazine. Available at: [Link]
- Google Patents. (n.d.). USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives.
-
National Center for Biotechnology Information. (n.d.). Promethazine oxalic acid. PubChem. Available at: [Link]
-
MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available at: [Link]
-
MDPI. (2018). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Available at: [Link]
-
Catapharma Group. (n.d.). Piperazine Derivatives. Available at: [Link]
- Google Patents. (n.d.). US3037023A - Process for preparation of piperazine.
-
MDPI. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Available at: [Link]
- Google Patents. (n.d.). CA1265797A - Substituted oxo-piperazinyl-triazines and uv light stabilized compositions.
-
NIH. (2020). Analytical procedures and methods validation for oxalate content estimation. Available at: [Link]
-
PubMed. (n.d.). Analytical procedures and methods validation for oxalate content estimation. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1185304-35-1|2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate|BLD Pharm [bldpharm.com]
- 5. Mebanazine oxalate | C10H14N2O4 | CID 16472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. repository.rit.edu [repository.rit.edu]
- 7. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
solubility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate in Organic Solvents
Authored by: A Senior Application Scientist
To the researchers, scientists, and drug development professionals delving into the properties of novel chemical entities, this guide offers a foundational understanding of the solubility characteristics of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate. While specific experimental data for this compound is not widely published, this document serves as a robust framework for predicting, analyzing, and experimentally determining its solubility in various organic solvents. By synthesizing established principles of physical chemistry with practical, field-proven methodologies, this guide empowers you to approach your research with scientific rigor and strategic insight. We will deconstruct the molecule's structural attributes, predict its behavior in different solvent environments, and provide a detailed protocol for empirical validation.
Physicochemical Profile of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate
A thorough understanding of a compound's solubility begins with a detailed analysis of its molecular structure. 2-(piperazin-1-ylsulfonyl)ethanamine oxalate is a salt, composed of the organic base 2-(piperazin-1-ylsulfonyl)ethanamine and the counter-ion oxalic acid.
-
The Basic Moiety: 2-(piperazin-1-ylsulfonyl)ethanamine
-
Piperazine Ring: A six-membered heterocyclic amine, known to be a privileged structure in medicinal chemistry. The two nitrogen atoms within the ring are capable of hydrogen bonding, which generally confers some degree of hydrophilicity.[1][2] Piperazine itself is highly soluble in polar solvents like water and ethanol.[1][3][4]
-
Sulfonyl Group (-SO₂-): This is a strongly polar functional group that can act as a hydrogen bond acceptor. Its presence significantly increases the polarity of the molecule.
-
Ethanamine Chain (-CH₂CH₂NH₂): A short alkyl chain with a primary amine. The primary amine is a key site for protonation and hydrogen bonding, contributing to its solubility in protic solvents.
-
-
The Acidic Counter-ion: Oxalic Acid
-
Oxalic acid is a dicarboxylic acid that readily forms salts with basic compounds. The formation of the oxalate salt introduces ionic character to the molecule.
-
Overall Molecular Characteristics: The combination of multiple polar functional groups (piperazine, sulfonyl, primary amine) and the ionic nature of the oxalate salt suggests that 2-(piperazin-1-ylsulfonyl)ethanamine oxalate is a highly polar molecule. This high polarity is the primary determinant of its solubility profile.
Predicted Solubility in Organic Solvents: A Mechanistic Perspective
The adage "like dissolves like" is the guiding principle for predicting solubility. The high polarity of our target compound dictates that it will be most soluble in polar solvents and sparingly soluble to insoluble in non-polar solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are characterized by the presence of hydroxyl (-OH) groups, making them excellent hydrogen bond donors and acceptors. We can predict high solubility in these solvents. The solvent molecules can effectively solvate both the cationic (protonated amine) and anionic (oxalate) components of the salt through strong ion-dipole interactions and hydrogen bonding. Piperazine and its derivatives are generally soluble in alcohols.[1][5]
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents possess high dipole moments but lack acidic protons. While they can solvate the cationic portion of the salt, their ability to solvate the anionic oxalate is less effective compared to protic solvents. Therefore, we can anticipate moderate to good solubility , likely lower than in polar protic solvents.
-
Solvents of Intermediate Polarity (e.g., Acetone, Dichloromethane (DCM)): These solvents have lower dielectric constants and reduced ability to stabilize ionic species. Consequently, the solubility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate is expected to be low .
-
Non-polar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): These solvents lack significant dipole moments and cannot effectively solvate charged species. The energy required to break the crystal lattice of the salt is not compensated by favorable solvent-solute interactions. As a result, the compound is predicted to be sparingly soluble to insoluble in these solvents.[3][4]
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.
Experimental Protocol for Solubility Determination
The following is a robust, self-validating protocol for the experimental determination of the solubility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate. This method is adapted from established procedures for organic salts.[6][7]
Materials and Equipment
-
2-(piperazin-1-ylsulfonyl)ethanamine oxalate (analyte)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DCM, toluene)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate to a pre-weighed vial. The excess is crucial to ensure saturation.
-
Record the exact mass of the added solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a stirrer at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of the analyte in a suitable solvent (ideally the same solvent used for the solubility test, if possible, or a solvent in which the compound is freely soluble) at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Dilute the filtered sample from the saturated solution with a known volume of a suitable solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the analyte in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following flowchart outlines the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Predicted Solubility Data Summary
The following table summarizes the predicted solubility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate in a range of organic solvents. It is important to note that these are qualitative predictions based on physicochemical principles and should be confirmed by experimental data.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and ion-dipole interactions can effectively solvate the ionic salt.[1][5] |
| Polar Aprotic | DMSO, DMF | Moderate to High | High polarity and dipole moment can solvate the salt, but less effective than protic solvents for the anion. |
| Polar Aprotic | Acetonitrile | Low to Moderate | Lower polarity compared to DMSO/DMF, leading to reduced solvation of the ionic species. |
| Intermediate | Acetone | Low | Limited ability to solvate and stabilize the dissociated ions of the salt. |
| Non-polar | Dichloromethane (DCM) | Very Low | Insufficient polarity to overcome the crystal lattice energy of the salt. |
| Non-polar | Toluene, Hexanes | Insoluble | Van der Waals forces are too weak to interact favorably with the highly polar and ionic solute. |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate in organic solvents. Based on its highly polar and ionic nature, the compound is predicted to be most soluble in polar protic solvents and least soluble in non-polar solvents. The provided experimental protocol offers a reliable method for obtaining empirical solubility data, which is essential for applications in drug development, formulation, and chemical synthesis. Future work should focus on the experimental validation of these predictions and the investigation of solubility in mixed solvent systems, which are often employed in crystallization and purification processes.
References
- Solubility of Things. Piperazine.
- Wikipedia. Piperazine.
- ResearchGate. Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine.
- National Institutes of Health.
- Academia.edu.
- ChemicalBook. Piperazine | 110-85-0.
- ACS Publications.
- ResearchG
- PubChem. Piperazine.
- Sciencemadness.org. Solubility of organic amine salts.
- Wikipedia. Piperazine.
- National Institutes of Health. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity.
- University of Calgary. Solubility of Organic Compounds.
- National Institutes of Health.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine [medbox.iiab.me]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Utilization of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate in Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring is recognized as a "privileged scaffold".[1][2] Its prevalence in a multitude of FDA-approved drugs stems from its versatile physicochemical properties and its ability to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3][4] The incorporation of a sulfonamide group further enhances the therapeutic potential, a moiety famously associated with antimicrobial agents and a range of other targeted therapies.[5]
This document provides a comprehensive guide for researchers and drug development professionals on the initial exploration of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate (CAS No. 1185299-71-1), a novel chemical entity combining these two powerful pharmacophores.[6] Given the limited specific literature on this particular molecule, this guide is structured as a strategic roadmap for its systematic evaluation. We will proceed from fundamental handling and characterization to a tiered screening cascade designed to uncover its therapeutic potential, explaining the scientific rationale behind each proposed step.
Compound Profile and Handling
A thorough understanding of the test compound is the bedrock of reproducible and reliable experimental outcomes.
Table 1: Physicochemical Properties of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate
| Property | Value | Source |
| CAS Number | 1185299-71-1 | [6] |
| Molecular Formula | C8H17N3O6S | [6] |
| Molecular Weight | 283.30 g/mol | [6] |
| Form | Oxalate Salt | [6] |
The oxalate salt form of this compound is likely intended to improve its solubility and stability compared to the free base.[7] However, it is crucial to experimentally verify its solubility in various buffer systems relevant to the planned biological assays.
Protocol 1: Stock Solution Preparation and Storage
-
Initial Solubility Testing : Begin by assessing the solubility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate in common laboratory solvents such as water, DMSO, and ethanol. This will inform the choice of solvent for stock solution preparation.[8]
-
Stock Solution Preparation :
-
Accurately weigh a precise amount of the compound.
-
Dissolve in an appropriate solvent (e.g., sterile DMSO for cell-based assays) to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
-
Aliquoting and Storage :
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C in tightly sealed vials.
-
-
Working Solution Preparation : On the day of the experiment, thaw an aliquot of the stock solution and prepare working dilutions in the appropriate cell culture medium or assay buffer. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Hypothesized Biological Targets and Therapeutic Areas
The chemical structure of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate suggests several potential avenues for biological activity. This rational approach allows for the prioritization of screening efforts.
-
Antimicrobial Activity : The sulfonamide moiety is a classic pharmacophore in antibacterial drugs, acting by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5] The piperazine ring is also found in various antimicrobial agents, potentially contributing to cell penetration or target engagement.[9][10]
-
Anticancer Activity : Piperazine derivatives are integral to numerous anticancer drugs, including kinase inhibitors.[3][4] The sulfonamide group can also contribute to anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in many tumors.
-
Central Nervous System (CNS) Activity : The piperazine scaffold is a cornerstone of many CNS-active drugs, frequently targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[11]
-
Enzyme Inhibition : Beyond the classic sulfonamide targets, the overall structure may present opportunities for inhibiting other enzyme classes, such as proteases or acyltransferases.[12]
A Tiered Approach to Drug Discovery Screening
A systematic, tiered screening cascade is the most efficient method to identify and validate the biological activity of a novel compound.[13]
Caption: Proposed screening cascade for 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.
Tier 1: Broad-Based Screening for Hit Identification
The initial goal is to cast a wide net to identify any significant biological activity.
This protocol provides a general framework for assessing the cytotoxic or anti-proliferative effects of the compound against a panel of human cancer cell lines.
-
Cell Line Selection : Choose a diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia). Include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.
-
Cell Seeding : Seed cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment :
-
Prepare a dilution series of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate in the appropriate cell culture medium.
-
Treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
-
Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment : Use a commercially available cell viability assay, such as one based on resazurin reduction (e.g., CellTiter-Blue®) or ATP quantification (e.g., CellTiter-Glo®).
-
Data Analysis :
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Microorganism Selection : Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[10]
-
Inoculum Preparation : Prepare a standardized inoculum of each microorganism according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Assay Setup (Broth Microdilution) :
-
In a 96-well plate, prepare serial twofold dilutions of the compound in the appropriate microbial growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Add the standardized inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (medium without inoculum).
-
-
Incubation : Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Table 2: Hypothetical MIC Data Summary
| Microorganism | Compound MIC (µg/mL) |
| S. aureus (Gram-positive) | >128 |
| E. coli (Gram-negative) | 16 |
| P. aeruginosa (Gram-negative) | 32 |
| C. albicans (Fungus) | >128 |
Tier 2: Hit Validation and Mechanism of Action (MoA) Studies
If a "hit" is identified in Tier 1 (e.g., an IC50 < 10 µM in a cancer cell line or an MIC ≤ 32 µg/mL), the next step is to confirm the activity and begin investigating its mechanism of action.
If broad receptor profiling suggests an interaction with a specific GPCR, this assay can determine the binding affinity (Ki).[14]
-
Materials :
-
Cell membranes prepared from cells expressing the target receptor (e.g., HEK293-D2 for the dopamine D2 receptor).[14]
-
A radiolabeled ligand ([³H]-ligand) specific for the target receptor.
-
A known unlabeled ligand (for determining non-specific binding).
-
Glass fiber filters and a cell harvester.
-
-
Assay Procedure :
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of the unlabeled ligand.
-
Incubate to allow the binding to reach equilibrium.
-
-
Filtration and Counting :
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.[14]
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Caption: General workflow for a radioligand binding assay.
Conclusion and Future Directions
The journey of drug discovery is a meticulous process of hypothesis testing and systematic evaluation.[13] 2-(piperazin-1-ylsulfonyl)ethanamine oxalate, by virtue of its constituent pharmacophores, represents a promising starting point for the discovery of novel therapeutic agents. The protocols and strategies outlined in this document provide a robust framework for conducting the initial, critical stages of this investigation. The results from these assays will be instrumental in guiding subsequent efforts in hit-to-lead optimization, including the exploration of structure-activity relationships (SAR) and eventual in vivo testing.
References
-
National Center for Biotechnology Information. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Retrieved from [Link]
-
MDPI. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
-
PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
PubChem. (n.d.). Mebanazine oxalate. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
-
Frontiers. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
-
PubChem. (n.d.). Promethazine oxalic acid. Retrieved from [Link]
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
-
Blogger. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PubMed. (2002). [Development of solubility screening methods in drug discovery]. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(piperazin-1-ylsulfonyl)ethanamine oxalate | 1185299-71-1 [m.chemicalbook.com]
- 7. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate | 1261268-85-2 | Benchchem [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate in the Synthesis of Novel Antifungal Agents
Introduction: The Imperative for Novel Antifungal Therapies and the Role of Piperazine Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity and a narrow spectrum of activity. This landscape underscores the urgent need for the development of new antifungal compounds with novel mechanisms of action and improved therapeutic profiles.
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically successful drugs.[1] Its unique physicochemical properties, including its basic nature which can be readily protonated, often enhance the aqueous solubility and pharmacokinetic properties of drug candidates.[2] In the realm of antifungal drug discovery, piperazine derivatives have demonstrated significant potential.[2][3] Notably, the incorporation of a piperazine ring into azole-based compounds has led to the development of potent inhibitors of fungal ergosterol biosynthesis.[4]
This application note provides a comprehensive guide to the use of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate as a versatile building block for the synthesis of novel antifungal agents. We will explore its chemical properties, provide a detailed, illustrative synthetic protocol, and discuss the mechanistic basis for the antifungal activity of the resulting compounds.
Physicochemical Properties of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate
A thorough understanding of the starting material is fundamental to successful synthesis. Below is a summary of the known and inferred properties of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.
| Property | Value/Description | Source/Rationale |
| CAS Number | 1185299-71-1 | ChemicalBook |
| Molecular Formula | C₈H₁₇N₃O₆S | ChemicalBook |
| Molecular Weight | 283.30 g/mol | ChemicalBook |
| Appearance | White to off-white crystalline solid | Inferred from being an oxalate salt. |
| Solubility | Expected to have moderate solubility in water and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar organic solvents. | The oxalate salt form generally enhances aqueous solubility.[4] |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | General stability for amine salts. |
| Reactivity | The primary amine provides a nucleophilic center for various chemical transformations. The sulfonyl group is generally stable. The piperazine nitrogens can also participate in reactions under specific conditions. | Based on chemical structure. |
Synthetic Protocol: A Representative Pathway to a Novel Antifungal Compound
The following protocol details a representative synthesis of a novel antifungal agent, N-(2-(4-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide , utilizing 2-(piperazin-1-ylsulfonyl)ethanamine oxalate as a key intermediate. This multi-step synthesis is illustrative of how this building block can be incorporated into a more complex molecular architecture, in this case, a hybrid molecule combining features of a triazole and a piperazine derivative, a common strategy in antifungal drug design.[4]
Step 1: Free-Basing of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate
Rationale: The oxalate salt must be converted to the free base to liberate the nucleophilic primary amine for the subsequent acylation reaction. This is achieved by treatment with a suitable base.
Materials:
-
2-(piperazin-1-ylsulfonyl)ethanamine oxalate
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-(piperazin-1-ylsulfonyl)ethanamine oxalate (1.0 eq) in a mixture of DCM and a saturated aqueous solution of Na₂CO₃ (10:1 v/v).
-
Stir the biphasic mixture vigorously at room temperature for 2 hours.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the free base, 2-(piperazin-1-ylsulfonyl)ethanamine, as an oil. This is used in the next step without further purification.
Step 2: Amide Coupling with [1,1'-Biphenyl]-4-carbonyl chloride
Rationale: This step introduces a lipophilic biphenyl moiety via an amide bond, which can enhance interaction with the active site of the target enzyme.
Materials:
-
2-(piperazin-1-ylsulfonyl)ethanamine (from Step 1)
-
[1,1'-Biphenyl]-4-carbonyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(piperazin-1-ylsulfonyl)ethanamine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of [1,1'-biphenyl]-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-(piperazin-1-ylsulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide .
Step 3: N-Alkylation with 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
Rationale: The final step introduces the triazole-containing epoxide, a key pharmacophore for inhibiting the 14α-demethylase enzyme. The secondary amine of the piperazine ring acts as the nucleophile.[4]
Materials:
-
N-(2-(piperazin-1-ylsulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide (from Step 2)
-
2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of N-(2-(piperazin-1-ylsulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, N-(2-(4-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide .
Visualizing the Synthetic Workflow
Caption: A flowchart illustrating the three-step synthesis of a novel antifungal compound.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The synthesized compound is designed to target the fungal enzyme 14α-demethylase (CYP51) , a critical component of the ergosterol biosynthesis pathway.[4] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion leads to cell growth arrest and, ultimately, cell death.
The proposed mechanism of inhibition involves the following key interactions:
-
The nitrogen atom at position 4 of the triazole ring coordinates to the heme iron atom in the active site of 14α-demethylase.
-
The difluorophenyl group engages in hydrophobic interactions with the apoprotein.
-
The piperazine and biphenyl moieties can form additional interactions within the enzyme's active site, enhancing binding affinity and inhibitory potency.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by the synthesized compound.
Conclusion
2-(piperazin-1-ylsulfonyl)ethanamine oxalate is a valuable and versatile starting material for the synthesis of novel piperazine-containing antifungal agents. Its bifunctional nature, possessing both a primary amine and a piperazine ring, allows for the straightforward introduction of diverse chemical moieties to modulate the potency, selectivity, and pharmacokinetic properties of the final compounds. The synthetic strategies outlined in these notes, coupled with a rational design targeting the fungal ergosterol biosynthesis pathway, provide a robust framework for researchers and drug development professionals in the ongoing quest for new and effective antifungal therapies.
References
- Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. PMC - NIH.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH.
- 2-(piperazin-1-ylsulfonyl)
- Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Bentham Science Publishers.
Sources
- 1. 1523571-19-8|1-(Oxetan-3-yl)piperazine oxalate(2:1)|BLD Pharm [bldpharm.com]
- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Enzyme Inhibitors Featuring Piperazine Sulfonamide Scaffolds
Introduction: The Piperazine Sulfonamide Scaffold as a Privileged Structure in Enzyme Inhibition
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold".[1][2] This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity and conformational flexibility.[3] These characteristics, coupled with its tunable physicochemical properties, make it an invaluable component in the design of enzyme inhibitors.[3] When integrated with a sulfonamide moiety, the resulting piperazine sulfonamide scaffold emerges as a powerful pharmacophore capable of targeting a diverse range of enzymes with high affinity and specificity. This guide provides a comprehensive overview of the design, synthesis, and evaluation of enzyme inhibitors based on this versatile scaffold, intended for researchers and scientists in the field of drug discovery and development.
The strategic advantage of the piperazine sulfonamide core lies in its ability to present functional groups in a well-defined spatial orientation, facilitating precise interactions with enzyme active sites. The sulfonamide group can act as a key hydrogen bond donor and acceptor, while the piperazine ring can be readily functionalized to modulate properties such as solubility, cell permeability, and target engagement. This has led to the successful development of piperazine sulfonamide-based inhibitors for a variety of enzyme classes, including proteases, kinases, and carbonic anhydrases.[4][5][6]
This document will provide a detailed exploration of the development pipeline for these inhibitors, from the fundamental principles of their synthesis to robust protocols for assessing their biological activity and understanding their structure-activity relationships (SAR).
I. Synthetic Strategies for Piperazine Sulfonamide-Based Inhibitors
The synthesis of piperazine sulfonamide scaffolds is typically achieved through a nucleophilic substitution reaction between piperazine and one or two equivalents of a sulfonyl chloride derivative. The reaction is generally straightforward and can be adapted to generate a diverse library of compounds for screening.
Core Synthesis: General Principles
The fundamental reaction involves the nucleophilic attack of the secondary amine of piperazine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrochloric acid. A base, such as triethylamine or sodium hydroxide, is commonly used to neutralize the acid byproduct and drive the reaction to completion.
Diagram 1: General Synthetic Scheme for 1,4-Bis(arylsulfonyl)piperazines
Caption: General reaction for the synthesis of symmetrically substituted piperazine sulfonamides.
Detailed Protocol: Synthesis of 1,4-Bis(2-chlorophenylsulfonyl)piperazine
This protocol provides a step-by-step method for the synthesis of a representative 1,4-bis(arylsulfonyl)piperazine derivative, adapted from the work of Abu Khalaf et al.[7]
Materials:
-
Piperazine
-
2-Chlorophenylsulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Absolute ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (10 mmol) in a suitable volume of water.
-
Addition of Sulfonyl Chloride: While stirring the piperazine solution, slowly add 2-chlorophenylsulfonyl chloride (20 mmol). The addition should be performed with cooling (e.g., in an ice bath) to manage the exothermic nature of the reaction.
-
Base Addition: Prepare a solution of sodium hydroxide (12.8 mmol) in water and add it to the reaction mixture. This will cause a further exothermic reaction and the formation of a precipitate.
-
Reflux: Once the initial exothermic reaction has subsided, attach a reflux condenser and heat the mixture to reflux for 1.5 hours.
-
Isolation of Product: After the reflux period, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with absolute ethanol (2 x 10 mL) and water (2 x 10 mL) to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterization: The identity and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. For example, in the ¹³C NMR spectra, the piperazine carbon atoms are typically observed in the range of δ 40.5–45.8 ppm.[7]
II. Bioassays for Inhibitor Screening and Characterization
Once a library of piperazine sulfonamide derivatives has been synthesized, the next critical step is to evaluate their biological activity. A variety of in vitro enzyme inhibition assays can be employed, depending on the target enzyme.
General Principles of Enzyme Inhibition Assays
The goal of an enzyme inhibition assay is to determine the concentration of a compound required to reduce the activity of a specific enzyme by half, known as the half-maximal inhibitory concentration (IC50).[8] This is typically achieved by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.[9]
Diagram 2: Workflow for Enzyme Inhibitor Screening
Caption: A typical workflow for screening and characterizing enzyme inhibitors.
Protocol: In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay (Fluorometric)
This protocol is a representative example of a fluorometric assay used to screen for DPP-IV inhibitors.[4]
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
DPP-IV assay buffer
-
Synthesized piperazine sulfonamide inhibitors
-
Known DPP-IV inhibitor (e.g., Sitagliptin) for positive control
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 360/460 nm)
-
Incubator (37°C)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-IV enzyme in assay buffer.
-
Prepare a working solution of the DPP-IV substrate in assay buffer.
-
Prepare stock solutions of the test compounds and the positive control in DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (EC) wells: Add assay buffer and the enzyme solution.
-
Inhibitor wells: Add the serially diluted test compounds and the enzyme solution.
-
Positive Control wells: Add the serially diluted known inhibitor and the enzyme solution.
-
Blank wells: Add assay buffer only.
-
-
Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the DPP-IV substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Slope of EC - Slope of Inhibitor) / Slope of EC] x 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model). [9]
III. Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity.[3] By systematically modifying the structure of a lead compound and evaluating the resulting changes in inhibitory potency, researchers can identify key pharmacophoric features and guide the optimization of inhibitors.
Case Study: SAR of 1,4-Bis(phenylsulfonyl)piperazine Derivatives as DPP-IV Inhibitors
A study by Abu Khalaf et al. investigated a series of nine 1,4-bis(phenylsulfonyl)piperazine derivatives for their inhibitory activity against DPP-IV. The results, summarized in Table 1, provide valuable insights into the SAR of this scaffold.
Table 1: In Vitro DPP-IV Inhibitory Activity of 1,4-Bis(phenylsulfonyl)piperazine Derivatives
| Compound ID | R | % Inhibition at 100 µM |
| 1a | 2-Cl | 22.6 |
| 1b | 3-Cl | 15.2 |
| 1c | 4-Cl | 20.3 |
| 1d | 2-CH₃ | 15.3 |
| 1e | 3-CH₃ | 11.2 |
| 1f | 4-CH₃ | 12.8 |
| 1g | 3,5-di-F | 13.5 |
| 1h | 2,6-di-F | 18.9 |
| 1i | 4-CF₃ | 21.1 |
Data sourced from Abu Khalaf et al. (2021).
Key SAR Insights:
-
Influence of Electronic Effects: The presence of electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl rings generally leads to higher inhibitory activity compared to electron-donating groups (e.g., CH₃). For instance, compound 1a (2-Cl) showed 22.6% inhibition, while compound 1d (2-CH₃) exhibited 15.3% inhibition.
-
Impact of Substituent Position: The position of the substituent on the phenyl ring is also critical. For both chloro and methyl substituted compounds, the ortho and para positions resulted in greater activity than the meta position.
-
Steric and Conformational Effects: The substitution pattern influences the overall shape and conformation of the molecule, which in turn affects its ability to bind to the active site of the DPP-IV enzyme.
Diagram 3: SAR Logic Flow
Caption: The iterative cycle of structure-activity relationship studies in drug discovery.
IV. Conclusion and Future Directions
The piperazine sulfonamide scaffold represents a highly versatile and promising platform for the development of novel enzyme inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, while its favorable physicochemical properties often translate to good drug-like characteristics. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on the design, synthesis, and evaluation of piperazine sulfonamide-based inhibitors.
Future efforts in this field will likely focus on the development of highly selective inhibitors by exploiting subtle differences in the active sites of related enzymes. Furthermore, the integration of computational modeling and quantitative structure-activity relationship (QSAR) studies will continue to play a crucial role in the rational design of next-generation inhibitors with improved potency and pharmacokinetic profiles.
V. References
-
Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631–643. [Link]
-
Faizan, M., Kumar, R., Mazumder, A., et al. (2024). The Medicinal Chemistry of Piperazines: A Review. Chemical Biology & Drug Design, 103(1), e14470. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 91, 103130. [Link]
-
Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]
-
McCauley, J. A., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(10), 3047-3051. [Link]
-
Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., ... & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]
-
Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]
-
Davidson College. (n.d.). IC50 Determination. EdX. [Link]
-
Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]
-
Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). [Link]
-
Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]
-
McCauley, J. A., et al. (2014). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 923-928. [Link]
-
Kalli, S. B., & Velmurugan, V. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 939-954. [Link]
-
El-Sayed, M. A. A., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 11(52), 32939-32953. [Link]
-
Angeli, A., et al. (2024). Sulfaguanidines: A new class of carbonic anhydrase inhibitors. Medicinal and Medical Chemistry, 1(1), 2-9. [Link]
-
Kalli, S. B., & Velmurugan, V. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. ResearchGate. [Link]
-
Lee, S., et al. (2020). Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. [Link]
-
Angeli, A., et al. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. FLORE. [Link]
-
McCauley, J. A., et al. (2014). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 923-928. [Link]
-
Farré, D., et al. (2022). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 27(23), 8206. [Link]
-
El-Sayed, M. A. A., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. [Link]
-
Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 302-317. [Link]
-
Krasavin, M., et al. (2017). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 22(12), 2220. [Link]
-
Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]
Sources
- 1. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Piperazine Sulfonamides
Abstract
This application note presents a detailed, systematic approach to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of piperazine sulfonamides. This class of compounds, which features both a basic piperazine moiety and a sulfonamide group, is of significant interest in pharmaceutical development. The guide provides a comprehensive protocol, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control, stability testing, and impurity profiling of piperazine sulfonamides.
Introduction
Piperazine sulfonamides constitute a class of organic molecules that are integral to numerous active pharmaceutical ingredients (APIs). The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts basic properties, while the sulfonamide functional group can have acidic or neutral characteristics depending on its substitution.[1] This dual functionality presents unique challenges and opportunities in chromatographic method development. A well-developed HPLC method is crucial for ensuring the identity, purity, potency, and safety of these compounds throughout the drug development lifecycle.[2]
This guide explains the causal relationships behind experimental choices, ensuring that the resulting method is not only effective but also scientifically sound and defensible. We will cover the logical progression from selecting the appropriate stationary and mobile phases to performing forced degradation studies to ensure the method is stability-indicating.
HPLC Method Development Strategy
The development of a successful HPLC method for piperazine sulfonamides hinges on a systematic approach that considers the physicochemical properties of the analytes. The primary goal is to achieve adequate resolution of the main analyte from any impurities and degradation products with good peak shape and within a reasonable analysis time.
Initial Column and Mobile Phase Selection
Column Selection: Reversed-phase chromatography is the most common and versatile mode for the analysis of pharmaceutical compounds.[1] For piperazine sulfonamides, a C18 or C8 column is a good starting point.[2][3] C18 columns offer higher hydrophobicity and are generally suitable for a wide range of molecules, while C8 columns may provide better peak shape for basic compounds due to reduced hydrophobic interactions.[3][4] For this application, a C18 column is chosen for its broad applicability.
Mobile Phase Selection: The mobile phase composition is critical for achieving the desired selectivity and retention. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.
-
Aqueous Phase and pH Control: The pKa of the piperazine moiety is typically in the range of 5.3 to 9.8. To ensure good peak shape and consistent retention, the pH of the mobile phase should be controlled with a suitable buffer. Operating at a pH at least 2 units away from the analyte's pKa is a general rule to ensure the analyte is in a single ionic form. For basic compounds like piperazine sulfonamides, a low pH (e.g., 2.5-3.5) is often chosen to ensure the piperazine nitrogens are protonated, which can lead to better peak shapes. A phosphate or formate buffer is a common choice.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths. A gradient elution starting with a low percentage of organic modifier and ramping up is often employed to separate compounds with a range of polarities, including potential impurities and degradants.[5]
Detection Wavelength
A photodiode array (PDA) detector is highly recommended during method development as it allows for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity. The optimal detection wavelength should be chosen at the UV maximum of the piperazine sulfonamide to ensure high sensitivity. For many sulfonamides, a wavelength in the range of 260-275 nm is appropriate.[2][3]
Method Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the HPLC method.
Caption: HPLC Method Development Workflow.
Protocol: Stability-Indicating HPLC Method for Piperazine Sulfonamides
This protocol describes a validated HPLC method suitable for the quantitative analysis of a representative piperazine sulfonamide and its degradation products.
Materials and Reagents
-
Piperazine Sulfonamide Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (0.1 N)
-
Sodium Hydroxide (0.1 N)
-
Hydrogen Peroxide (3%)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 265 nm |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the Piperazine Sulfonamide Reference Standard in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
Sample Solution: Prepare the sample in the same diluent to achieve a target concentration of 100 µg/mL.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7][8][9][10] These studies expose the drug substance to stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Mix 1 mL of the standard stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 N NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 N HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the standard stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours before injection.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Prepare a solution at the target concentration for injection.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 24 hours. Prepare a solution at the target concentration for injection.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12]
Validation Parameters
-
Specificity: Demonstrated by the separation of the main peak from any degradation products, impurities, and placebo components. Peak purity analysis using a PDA detector should be performed.
-
Linearity: The linearity of the method should be assessed over a range of concentrations (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[2]
-
Accuracy: Determined by recovery studies of spiked samples at three concentration levels (e.g., 80%, 100%, and 120%). Recoveries should be within 98.0% to 102.0%.[13]
-
Precision:
-
Repeatability (Intra-day precision): Assessed by six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or on different equipment. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters such as pH of the mobile phase (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).
The following diagram illustrates the validation workflow.
Caption: Method Validation Workflow.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of piperazine sulfonamides. The systematic development strategy, coupled with comprehensive validation and forced degradation studies, ensures that the method is stability-indicating and suitable for use in a regulated environment. This protocol can be adapted for various piperazine sulfonamide derivatives with minor modifications, providing a solid foundation for the analytical support of drug development programs.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
- Desai, P. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5659.
- Al-Ghannam, S. M. (2020). A Review on Analytical Methods for Piperazine Determination. Research Journal of Pharmacy and Technology, 13(11), 5663-5670.
- Gadzała-Kopciuch, R. M. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Patel, Y., et al. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 10(4), 434-441.
- Konieczna, L., et al. (2017). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan.
- Dołowy, M., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3791.
- Al-khafaji, H. T. J., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 10.
- Tölgyesi, Á., et al. (2013). Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. Food Additives & Contaminants: Part A, 30(5), 841-849.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2559-2569.
- Al-khalidi, M., et al. (2016). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2016, 8560835.
- Alsante, K. M., et al. (2003). The role of forced degradation studies in stability indicating HPLC method development. Pharmaceutical Technology, 27(2), 58-74.
- Wiergowski, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989.
- Combs, M. T., et al. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38446-38452.
- Tölgyesi, Á., et al. (2014). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Food Analytical Methods, 7(8), 1663-1672.
- Chandramore, V., & Sonawane, P. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894.
-
Agilent Technologies. (n.d.). Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Agilent. Retrieved from [Link]
- Walash, M. I., et al. (2021). Validated chromatographic methods for the simultaneous determination of a ternary mixture of sulfacetamide sodium and two of its official impurities; sulfanilamide and dapsone. Acta Pharmaceutica Hungarica, 91(2), 73-83.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. biotech-asia.org [biotech-asia.org]
- 11. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
derivatization of 2-(piperazin-1-ylsulfonyl)ethanamine for biological assays
An in-depth guide to the derivatization of 2-(piperazin-1-ylsulfonyl)ethanamine, a critical process for enhancing its utility in a range of biological assays. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical principles, strategic considerations, and detailed protocols for modifying this molecule for improved detection and analysis.
Introduction: The Rationale for Derivatization
In the landscape of drug discovery and molecular biology, the ability to accurately detect, quantify, and track small molecules is paramount. 2-(piperazin-1-ylsulfonyl)ethanamine is a compound of interest due to its structural motifs: a piperazine ring, a sulfonyl group, and a primary ethylamine chain. The piperazine moiety is a common scaffold in medicinal chemistry, known to improve aqueous solubility and bioavailability of drug candidates[1]. While the intrinsic properties of the molecule are important, its utility in many biological assays is limited without chemical modification.
Derivatization is the process of chemically modifying a compound to produce a new compound, or 'derivative', with properties better suited for a specific analytical method[2][3]. For a molecule like 2-(piperazin-1-ylsulfonyl)ethanamine, which lacks a native chromophore or fluorophore, derivatization is not just beneficial—it is often essential. The primary goals of its derivatization are:
-
To Introduce a Detectable Tag: Attaching a fluorescent or chromophoric group enables sensitive detection in techniques like fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC).
-
To Enhance Ionization Efficiency: For mass spectrometry (MS)-based assays, derivatization can introduce a permanent charge or a readily ionizable group, dramatically increasing sensitivity in techniques like LC-MS/MS[4].
-
To Enable Immunological Detection: By conjugating the small molecule to a larger carrier protein, it can be used as an immunogen to generate specific antibodies, which are the cornerstone of immunoassays like ELISA[5].
This guide will explore the key reactive sites on 2-(piperazin-1-ylsulfonyl)ethanamine and provide detailed, field-proven protocols for its modification, tailored to these major biological applications.
Molecular Profile: Reactive Centers of 2-(piperazin-1-ylsulfonyl)ethanamine
Understanding the molecule's structure is the foundation for any derivatization strategy. The key functional groups that serve as handles for chemical modification are the primary amine of the ethylamine tail and the secondary amine within the piperazine ring. The sulfonyl group is generally stable and non-reactive under standard derivatization conditions; therefore, our focus will be on the versatile amine groups.
-
Primary Amine (-NH₂): This is the most accessible and commonly targeted site for derivatization. Its unprotonated form is a potent nucleophile that readily reacts with a wide array of electrophilic reagents[6].
-
Secondary Amine (-NH-): Located within the piperazine ring, this amine is also nucleophilic. However, its reactivity can be modulated by steric hindrance and its pKa relative to the primary amine. Selective derivatization often requires careful control of reaction conditions or the use of protecting group strategies.
The strategic choice of which amine to target, and with which reagent, depends entirely on the desired outcome and the requirements of the downstream biological assay.
Caption: Structure of 2-(piperazin-1-ylsulfonyl)ethanamine with key reactive sites.
Strategic Workflow for Derivatization
Choosing the right derivatization path requires a clear understanding of the final application. The following workflow outlines the decision-making process.
Caption: Decision workflow for selecting a derivatization strategy.
Protocol 1: Fluorescent Labeling for Optical Detection
This protocol details the derivatization of the primary amine with an N-hydroxysuccinimide (NHS) ester-activated fluorophore. NHS esters are one of the most common reagents for labeling primary amines due to their high reactivity and the formation of a stable amide bond[7][8].
Causality and Experimental Choices
-
Reagent Choice (NHS Ester): NHS esters are preferred for their specificity towards primary amines at a slightly basic pH. This reaction is efficient and produces a very stable amide linkage, crucial for downstream assays where the tag must remain attached.
-
pH Control (pH 8.0-9.0): The primary amine must be in its unprotonated, nucleophilic state (-NH₂) to react with the NHS ester. Buffering the reaction at a pH above the amine's pKa (typically ~8.0-9.0 for primary amines) ensures a sufficient concentration of the reactive species. However, excessively high pH (>9.5) can accelerate the hydrolysis of the NHS ester, reducing labeling efficiency[9].
-
Buffer System (Phosphate or Borate): It is critical to use an amine-free buffer, such as phosphate-buffered saline (PBS) or borate buffer. Buffers containing primary amines, like Tris, will compete with the target molecule for the labeling reagent, drastically lowering the yield[9].
-
Solvent (Anhydrous DMSO): Most fluorescent dyes are hydrophobic and require a non-aqueous, polar solvent like dimethylsulfoxide (DMSO) for initial solubilization before being added to the aqueous reaction buffer[9].
Caption: Reaction scheme for labeling the primary amine with an NHS-ester dye.
Materials and Equipment
-
2-(piperazin-1-ylsulfonyl)ethanamine
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy3 NHS Ester)
-
Anhydrous, high-quality DMSO
-
Reaction Buffer: 0.1 M Sodium borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: HPLC system with a C18 column, or appropriate size-exclusion chromatography column
-
Analytical balance, pH meter, vortex mixer, centrifuge
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of 2-(piperazin-1-ylsulfonyl)ethanamine in the Reaction Buffer.
-
Immediately before use, prepare a 10 mg/mL stock solution of the NHS-ester dye in anhydrous DMSO. Protect from light.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the 2-(piperazin-1-ylsulfonyl)ethanamine solution with the NHS-ester dye solution. A 5- to 10-fold molar excess of the dye is recommended to ensure efficient labeling.
-
Scientist's Note: The optimal molar ratio may need to be determined empirically. Start with a 5-fold excess and analyze the product mixture by TLC or LC-MS to assess the degree of labeling and presence of unreacted starting material.
-
Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing (e.g., on a rotator) is recommended.
-
-
Reaction Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in Tris will react with and consume any remaining unreacted NHS-ester dye.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Product:
-
The primary goal of purification is to remove unreacted dye, which can interfere with downstream assays.
-
HPLC (Recommended): Purify the reaction mixture using reverse-phase HPLC with a C18 column. Use a gradient of water/acetonitrile (both containing 0.1% TFA). Monitor the elution profile using both UV-Vis (at the dye's absorbance maximum) and fluorescence detectors.
-
Size-Exclusion Chromatography (Alternative): For a quicker, less resolving separation, use a gel filtration column (e.g., Sephadex G-10) equilibrated with PBS to separate the labeled small molecule from the free dye.
-
Collect the fractions corresponding to the fluorescently labeled product.
-
-
Validation and Quantification:
-
Confirm the identity of the product using LC-MS to verify the expected mass increase.
-
Quantify the concentration of the purified product using a spectrophotometer, based on the extinction coefficient of the attached fluorophore.
-
| Parameter | Recommended Condition | Rationale |
| pH | 8.0 - 9.0 | Ensures the primary amine is deprotonated and nucleophilic.[9] |
| Buffer | Amine-free (e.g., Borate, Phosphate) | Prevents competition for the labeling reagent.[9] |
| Dye Molar Excess | 5-10 fold | Drives the reaction to completion. |
| Reaction Time | 1-2 hours | Sufficient for complete reaction at room temperature. |
| Quenching Agent | Tris or Glycine | Deactivates excess reactive dye to prevent non-specific labeling. |
Protocol 2: Derivatization for Enhanced Mass Spectrometry Signal
For quantitative bioanalysis using LC-MS/MS, derivatization can significantly improve sensitivity by enhancing ionization efficiency. This is particularly useful for compounds that do not ionize well under standard ESI conditions[4]. This protocol uses a reagent that introduces a permanently positive charge.
Causality and Experimental Choices
-
Reagent Choice: Reagents containing a quaternary ammonium group are ideal as they introduce a fixed positive charge, making the derivative highly responsive in positive-ion ESI-MS regardless of mobile phase pH. Piperazine-containing reagents have also been shown to improve ionization efficiency[10].
-
Reaction Specificity: The goal is to achieve a single, predictable derivatization event per molecule for accurate quantification. Targeting the primary amine is again the most reliable strategy.
-
Sample Cleanup: It is critical to remove excess derivatizing reagent and reaction byproducts, as these can cause significant ion suppression in the MS source.
Materials and Equipment
-
2-(piperazin-1-ylsulfonyl)ethanamine
-
MS-derivatization reagent (e.g., a reagent with a sulfonyl chloride or NHS-ester reactive group and a quaternary amine moiety)
-
Aprotic solvent (e.g., Acetonitrile)
-
Base catalyst (e.g., Pyridine or Triethylamine)
-
LC-MS/MS system
-
Solid-Phase Extraction (SPE) cartridges for cleanup
Step-by-Step Methodology
-
Derivatization Reaction:
-
Dissolve a known amount of 2-(piperazin-1-ylsulfonyl)ethanamine in acetonitrile.
-
Add a 1.5-fold molar excess of the derivatizing reagent.
-
Add a 2-fold molar excess of the base catalyst (e.g., triethylamine).
-
Incubate at 60°C for 30 minutes. The elevated temperature accelerates the reaction.
-
Scientist's Note: Optimization of temperature and time may be required depending on the specific reagent used. A time-course experiment analyzed by LC-MS can determine the point of maximum product formation.
-
-
Sample Cleanup:
-
After cooling, dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% formic acid).
-
Load the diluted sample onto a conditioned SPE cartridge (e.g., a mixed-mode cation exchange cartridge).
-
Wash the cartridge with a low-organic solvent to remove unreacted reagent and byproducts.
-
Elute the positively charged derivative with a high-organic, high-ionic strength or ammoniated solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a Multiple Reaction Monitoring (MRM) method based on the specific precursor-to-product ion transition of the derivatized molecule. The derivatization tag often provides a predictable, high-intensity fragment ion, which is ideal for sensitive and specific quantification. This approach can lead to dramatic improvements in signal-to-noise ratios compared to the underivatized forms[11].
-
Protocol 3: Carrier Protein Conjugation for Immunoassays
To generate antibodies against a small molecule (a hapten), it must first be rendered immunogenic by conjugating it to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This conjugate can then be used for animal immunization or as a reagent in a competitive ELISA.
Causality and Experimental Choices
-
Carrier Protein: BSA is often used for coating plates in an ELISA, while the more immunogenic KLH is typically used for immunization to avoid generating antibodies against the BSA used in the assay itself.
-
Crosslinker (EDC/Sulfo-NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups (on the carrier protein) to react with primary amines (on the hapten), forming a stable amide bond. N-hydroxysulfosuccinimide (Sulfo-NHS) is often included to stabilize the reactive intermediate, increasing conjugation efficiency[10].
-
Purification (Dialysis): Dialysis is the most effective method for removing unreacted hapten and crosslinking reagents from the large protein conjugate.
Caption: Workflow for conjugating the hapten to a carrier protein using EDC/NHS chemistry.
Materials and Equipment
-
2-(piperazin-1-ylsulfonyl)ethanamine (hapten)
-
Carrier Protein (BSA or KLH)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
Step-by-Step Methodology
-
Carrier Protein Activation:
-
Dissolve the carrier protein (e.g., 10 mg BSA) in 2 mL of Activation Buffer.
-
Add 2 mg of EDC and 4 mg of Sulfo-NHS.
-
Scientist's Note: These reagents are moisture-sensitive and should be weighed out immediately before use.
-
Incubate on a rocker at room temperature for 15-30 minutes. This step activates the carboxyl groups on the protein.
-
-
Conjugation Reaction:
-
Dissolve the hapten (a 50- to 100-fold molar excess over the protein) in 1 mL of Coupling Buffer.
-
Add the hapten solution to the activated carrier protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification by Dialysis:
-
Transfer the reaction mixture to a 10 kDa MWCO dialysis tube.
-
Dialyze against 2-4 liters of PBS (pH 7.4) at 4°C. Change the dialysis buffer at least 3-4 times over 48 hours to ensure complete removal of unreacted components.
-
-
Characterization and Storage:
-
Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).
-
The success of conjugation can be qualitatively confirmed by a shift in molecular weight on an SDS-PAGE gel or more quantitatively by MALDI-TOF MS.
-
Store the conjugate at -20°C or -80°C for long-term use. This conjugate is now ready to be used for immunization or as a coating antigen in a competitive ELISA format[5].
-
References
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]
-
PubChem. N-(2-(piperazin-1-yl)ethyl)ethan-1-amine | C12H27N5. Available from: [Link]
-
PubMed. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Available from: [Link]
-
ResearchGate. 1. Reaction of primary amine with OPA. Available from: [Link]
-
ACS Publications. (2023). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available from: [Link]
- Google Patents. US3682919A - Process for the preparation of piperazine.
-
Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. Available from: [Link]
-
ResearchGate. (2018). (PDF) Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: Multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Available from: [Link]
-
Jena Bioscience. Fluorescent Amine Protein Labeling. Available from: [Link]
-
ACS Publications. (2024). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available from: [Link]
-
SeraCare. Technical Guide for ELISA - Protocols. Available from: [Link]
-
Ataman Kimya. 2-PIPERAZIN-1-YLETHYLAMINE. Available from: [Link]
-
PubMed. (2004). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Available from: [Link]
-
J-STAGE. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available from: [Link]
-
ResearchGate. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
PubMed. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Available from: [Link]
- Google Patents. US5631374A - Reagents for detection of primary amines.
-
ScienceOpen. (2019). Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. Available from: [Link]
- Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.
-
ECHA - European Union. Substance Information. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Available from: [Link]
-
American Society for Microbiology. (2006). ELISA Protocols. Available from: [Link]
-
PMC - NIH. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. ddtjournal.com [ddtjournal.com]
- 5. seracare.com [seracare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. biotium.com [biotium.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate Synthesis
Welcome to the technical support center for the synthesis of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence and achieve optimal yields.
Synthesis Overview & Key Challenges
The synthesis of 2-(piperazin-1-ylsulfonyl)ethanamine is a multi-step process that involves forming a sulfonamide bond with the highly reactive piperazine ring, followed by a nucleophilic substitution to install the ethanamine moiety. The final step involves the formation of an oxalate salt, which is crucial for purification and handling of the final compound.
The primary challenges in this synthesis are:
-
Controlling Selectivity: Piperazine has two secondary amine groups, creating a risk of di-substitution, which significantly lowers the yield of the desired mono-substituted product.[1]
-
Side Reactions: The starting material, 2-chloroethanesulfonyl chloride, is highly reactive and can participate in side reactions, such as elimination, if conditions are not carefully controlled.[2]
-
Product Purification: The final free-base product may be an oil or difficult to crystallize, making the oxalate salt formation a critical step for obtaining a pure, solid product.[3]
Proposed Synthetic Pathway
The synthesis is best approached in three key stages: mono-sulfonylation, amination, and salt formation.
Caption: Proposed three-step synthesis pathway.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Q1: My yield is very low after the first step (sulfonylation), and I see a significant amount of an insoluble white solid.
Answer: This is a classic problem of selectivity when working with piperazine. The insoluble solid is likely the di-substituted byproduct, where two molecules of 2-chloroethanesulfonyl chloride have reacted with both nitrogens of a single piperazine molecule.
Root Causes & Solutions:
-
Incorrect Stoichiometry: The most critical factor for achieving mono-substitution is the use of a large excess of piperazine.[1] The piperazine acts as both the reactant and the base to quench the HCl generated. By having a high concentration of piperazine, the sulfonyl chloride is statistically more likely to react with an unreacted piperazine molecule rather than the less nucleophilic nitrogen of the already-formed product.
-
Solution: Use at least a 5 to 10-fold molar excess of piperazine relative to 2-chloroethanesulfonyl chloride.
-
-
Inefficient Mixing/Slow Addition: If the 2-chloroethanesulfonyl chloride is added too quickly or with poor mixing, localized areas of high concentration can promote di-substitution.
-
Solution: Dissolve the 2-chloroethanesulfonyl chloride in a suitable solvent (e.g., THF, DCM) and add it dropwise to a vigorously stirred solution of piperazine at a low temperature (0 °C).
-
Caption: Decision tree for troubleshooting low yield in Step 1.
Q2: The amination step (Step 2) is not going to completion, and I'm left with the chloro-intermediate.
Answer: Incomplete reaction in the amination step typically points to issues with the nucleophile (ammonia) or reaction conditions.
Root Causes & Solutions:
-
Insufficient Ammonia: A sufficient excess of ammonia is required to drive the reaction to completion.
-
Solution: Use a concentrated solution of ammonia in a solvent like methanol or use anhydrous ammonia gas bubbled through the reaction mixture in a sealed vessel. Ensure a significant molar excess is used.
-
-
Reaction Temperature/Time: Nucleophilic substitution on an alkyl chloride can be slow at room temperature.
-
Solution: Gently heat the reaction mixture. A sealed pressure vessel may be required to reach temperatures above the boiling point of the solvent and to contain the ammonia. Start with 40-50 °C and monitor the reaction by TLC or LC-MS. Extend the reaction time if necessary.
-
Q3: I've successfully made the free base, but I can't get the oxalate salt to crystallize. It just oils out.
Answer: "Oiling out" during salt formation is a common issue related to solvent choice, purity, and stoichiometry.[4] The goal is to find a solvent system where the oxalate salt is insoluble, but the starting materials (free base and oxalic acid) are soluble.
Root Causes & Solutions:
-
Incorrect Solvent System: The solvent plays a crucial role in crystallization.
-
Solution: Isopropanol (IPA) and ethanol are excellent starting points.[4] Dissolve the free base in a minimal amount of warm IPA. In a separate flask, dissolve 1 equivalent of oxalic acid in IPA. Slowly add the oxalic acid solution to the amine solution. If no precipitate forms, cooling in an ice bath may help. If it still oils out, try adding a non-polar co-solvent like diethyl ether or MTBE dropwise until turbidity is observed, then cool.[4]
-
-
Impure Free Base: Impurities can inhibit crystal lattice formation.
-
Solution: Before salt formation, ensure the free base is as pure as possible. Perform an aqueous workup to remove any water-soluble impurities. If the free base is an oil, you can try to purify it via column chromatography, though this can be challenging with basic amines.[3] Adding a small amount of triethylamine (0.5-1%) to the chromatography eluent can help prevent tailing on the silica gel.[3]
-
-
Incorrect Stoichiometry: Adding too much or too little oxalic acid can affect crystallization.
-
Solution: Use precisely 1.0 molar equivalent of oxalic acid for the mono-oxalate salt.[5] Prepare stock solutions of both the amine and oxalic acid to ensure accurate addition.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Isopropanol (IPA), Ethanol | Good solubility for reactants, poor solubility for the oxalate salt. |
| Temperature | Dissolve warm, crystallize cold | Maximizes the solubility difference needed for crystallization. |
| Co-Solvent | Diethyl Ether, MTBE | Can be used as an anti-solvent to induce precipitation. |
| Stoichiometry | 1.0 eq. Oxalic Acid | Ensures formation of the desired mono-oxalate salt.[5] |
Frequently Asked Questions (FAQs)
-
Why use an oxalate salt instead of an HCl salt? Oxalate salts are often more crystalline and less hygroscopic than their hydrochloride counterparts, which can make them easier to handle, dry, and store. The choice is often empirical, but oxalates are a very common and effective option for basic amines.[6]
-
How do I monitor the progress of these reactions? Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10% Methanol in Dichloromethane (DCM) with 1% triethylamine to neutralize the silica plate. Stain with potassium permanganate or ninhydrin to visualize the spots. For more accurate monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
Can I use a different base in the first step instead of excess piperazine? Yes, you could use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). However, using excess piperazine is often more efficient as it simplifies the reaction setup and workup, serving a dual role as reactant and base.
Detailed Experimental Protocol
This protocol is a synthesized model based on established chemical principles for sulfonamide synthesis and piperazine chemistry.[7][8] Researchers should perform their own risk assessment before proceeding.
Step 1: Synthesis of 1-(2-Chloroethylsulfonyl)piperazine
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperazine (8.6 g, 100 mmol, 10 eq.).
-
Dissolve the piperazine in 100 mL of tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-chloroethanesulfonyl chloride (1.63 g, 10 mmol, 1 eq.) in 20 mL of THF.
-
Add the sulfonyl chloride solution dropwise to the stirred piperazine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (10% MeOH/DCM).
-
Once complete, filter the reaction mixture to remove piperazine dihydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Redissolve the oil in DCM and wash with water to remove excess piperazine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the intermediate, 1-(2-chloroethylsulfonyl)piperazine, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(Piperazin-1-ylsulfonyl)ethanamine
-
Dissolve the crude intermediate from Step 1 (assuming 10 mmol) in 50 mL of methanol.
-
Transfer the solution to a pressure vessel.
-
Add a 7N solution of ammonia in methanol (21 mL, 150 mmol, 15 eq.).
-
Seal the vessel and heat the reaction mixture to 50 °C for 16 hours.
-
Cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product is the free base, 2-(piperazin-1-ylsulfonyl)ethanamine.
Step 3: Formation of 2-(Piperazin-1-ylsulfonyl)ethanamine Oxalate
-
Dissolve the crude free base from Step 2 in 30 mL of warm isopropanol (IPA).
-
In a separate beaker, dissolve oxalic acid (0.9 g, 10 mmol, 1 eq.) in 10 mL of warm IPA.
-
Slowly add the oxalic acid solution to the stirred solution of the free base.
-
A white precipitate should form. Continue stirring at room temperature for 1 hour, then cool the mixture in an ice bath for another hour to maximize precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold IPA, followed by diethyl ether.
-
Dry the solid under vacuum to obtain the final product, 2-(piperazin-1-ylsulfonyl)ethanamine oxalate. Characterize by melting point and NMR to confirm identity and purity.
References
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). MDPI. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
- US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
- US2919275A - Purification of piperazine.
-
Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. [Link]
-
Scheme 2. Sulfonylation of N4 piperazine. ResearchGate. [Link]
-
Forming oxalte salts of amines. Sciencemadness.org. [Link]
- US2857424A - Preparation of oxalic acid salts of phenylene diamines.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.rit.edu [repository.rit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
Technical Support Center: Stability of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate
Welcome to the technical support center for 2-(piperazin-1-ylsulfonyl)ethanamine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for stability-related challenges encountered during experimentation, particularly under acidic conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical stability and behavior of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.
Q1: What are the primary molecular liabilities of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate under acidic conditions?
A1: The molecule possesses several functional groups, but the sulfonamide (S-N) bond is the most significant liability under strong acidic conditions. The stability of the molecule is primarily dictated by the susceptibility of this bond to acid-catalyzed hydrolysis.
-
Causality: In an acidic medium, the nitrogen atom of the sulfonamide can be protonated. This protonation makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the S-N bond.[1][2] While sulfonamides are generally stable, cleavage can occur in strong acid media, often accelerated by elevated temperatures.[1][3] The piperazine and ethanamine nitrogens will also be protonated at low pH, which can influence the overall electronic environment of the molecule but the primary degradation pathway remains hydrolysis of the sulfonamide linkage.
Q2: What is the expected degradation pathway and what are the likely products of acid-catalyzed hydrolysis?
A2: The principal degradation pathway is the hydrolysis of the S-N bond. This cleavage is expected to yield two primary degradation products:
-
Piperazine: Formed from the cleavage of the bond between the sulfur and the piperazine nitrogen.
-
2-aminoethanesulfonic acid (Taurine): Or a related sulfonic acid derivative resulting from the other part of the molecule.
A secondary, less common cleavage of the C-S bond could potentially yield sulfanilic acid derivatives, as has been observed in the degradation of other sulfonamides.[4][5] Identifying these degradants is crucial for developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[6][7]
Caption: Predicted major degradation pathway of 2-(piperazin-1-ylsulfonyl)ethanamine.
Q3: How does the oxalate salt form influence the compound's stability in acidic solutions?
A3: The oxalate salt form primarily enhances the solid-state stability and aqueous solubility of the parent compound, which is a common strategy in pharmaceutical development.[8][9] In an acidic solution, the role of the oxalate counter-ion is less about protecting the active molecule and more about influencing the initial pH of the solution.
-
Mechanism: When dissolved, the oxalate salt dissociates. In a strongly acidic environment (e.g., pH < 2), the oxalate dianion will be protonated to form oxalic acid.[10] The intrinsic stability of the 2-(piperazin-1-ylsulfonyl)ethanamine cation is then governed by the principles described in Q1. The choice of counterion has a major impact on solubility, which can indirectly affect degradation kinetics in solution.[9]
Q4: At what pH range should I become concerned about significant degradation?
A4: While specific data for this molecule is not publicly available, based on general knowledge of sulfonamide chemistry, significant hydrolytic degradation is most likely to occur under strongly acidic conditions, typically at pH 2 and below .[3] Most sulfonamides exhibit reasonable stability in the pH range of 4 to 8.[3] However, stability is also dependent on temperature, buffer species, and ionic strength. Therefore, empirical testing is essential. A forced degradation study is the definitive way to determine the pH-rate profile for your specific experimental conditions.[6][11]
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides actionable advice for specific problems you may encounter during your research.
Issue 1: "I'm observing a rapid loss of my compound and the appearance of new peaks when using a low pH mobile phase (e.g., 0.1% Trifluoroacetic Acid) for HPLC analysis, especially if samples are left in the autosampler."
-
Probable Cause: On-instrument degradation. The acidic mobile phase is likely causing the acid-catalyzed hydrolysis of your compound directly in the sample vial.
-
Troubleshooting Workflow:
-
Confirm the Issue: Re-analyze a freshly prepared sample immediately. If the purity is high initially but drops after several hours in the autosampler, on-instrument degradation is confirmed.
-
Mitigation Strategy 1 (Modify Mobile Phase): If possible, increase the pH of your mobile phase. Evaluate if a less acidic modifier (e.g., formic acid) or a buffer system (e.g., ammonium formate/formic acid) at pH 3-4 provides adequate chromatography while minimizing degradation.
-
Mitigation Strategy 2 (Sample Diluent): Prepare your samples in a neutral or slightly basic diluent (e.g., water/acetonitrile) and ensure the injection volume is small enough that the sample plug is rapidly neutralized by the mobile phase upon injection. This minimizes the time the analyte spends in an acidic environment before separation.
-
Mitigation Strategy 3 (Temperature Control): Set the autosampler temperature to a lower value (e.g., 4-10 °C) to slow the rate of hydrolysis.
-
Caption: Troubleshooting workflow for HPLC instability.
Issue 2: "My acidic formulation is showing a decrease in potency and the growth of unknown impurities over time. How can I confidently identify these degradants?"
-
Probable Cause: The acidic excipients in your formulation are catalyzing the degradation of the active pharmaceutical ingredient (API).
-
Troubleshooting and Identification Protocol:
-
Forced Degradation: First, perform a forced degradation study on the pure API as described in the protocol below. This will generate the "expected" degradation products from acid hydrolysis.
-
Comparative Analysis: Analyze your stored formulation sample using a validated, stability-indicating HPLC method. Compare the retention times of the impurities in your formulation with the peaks generated during the forced degradation study.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the API and impurity peaks. Co-elution can mask the true impurity profile.
-
LC-MS/MS Analysis: For definitive identification, use high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12][13]
-
Determine the accurate mass of the impurity peaks to propose elemental formulas.
-
Compare the fragmentation patterns (MS/MS spectra) of the impurities from your formulation with those from the forced degradation study and with the parent compound. The fragments of the degradants should correspond to the expected cleaved portions of the molecule (e.g., a fragment corresponding to the piperazine moiety).
-
-
Part 3: Experimental Protocols and Data
Protocol: Forced Degradation Study (Acid Hydrolysis)
This protocol is a foundational experiment to determine the intrinsic stability of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate, as recommended by ICH guideline Q1A(R2).[6][7][11]
Objective: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method. A target degradation of 5-20% is ideal.[7]
Materials:
-
2-(piperazin-1-ylsulfonyl)ethanamine oxalate
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Volumetric flasks, pipettes
-
HPLC system with UV/PDA detector
-
pH meter
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in water or a suitable co-solvent to create a stock solution (e.g., 1 mg/mL).
-
Stress Condition Setup:
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 0.1 M HCl.
-
Prepare a control sample by adding an equal volume of water instead of HCl.
-
-
Incubation: Place both the stressed sample and the control sample in a heating block at a controlled temperature (e.g., 60 °C).
-
Time-Point Sampling: Withdraw aliquots from both flasks at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the acidic aliquot with an equimolar amount of 0.1 M NaOH to halt the degradation reaction. Dilute to a final concentration suitable for HPLC analysis.
-
HPLC Analysis: Analyze all samples (including the time-zero control) using your HPLC method. Record the peak area of the parent compound and any new peaks that appear.
-
Data Analysis: Calculate the percentage of the parent compound remaining and the percentage area of each new impurity peak relative to the total area.
Example Data Presentation
The results of a forced degradation study can be summarized in a table for clarity.
Table 1: Hypothetical Degradation of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate in 0.1 M HCl at 60 °C
| Time (Hours) | % Parent Compound Remaining | % Area Impurity 1 (RRT ~0.4) | % Area Impurity 2 (RRT ~0.7) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 97.2 | 2.1 | 0.5 | 99.8 |
| 4 | 94.5 | 4.3 | 0.9 | 99.7 |
| 8 | 89.1 | 8.5 | 1.8 | 99.4 |
| 24 | 75.3 | 19.8 | 4.1 | 99.2 |
| RRT = Relative Retention Time |
References
-
Bekdemir, Y., Erturk, A. G., & Kutuk, H. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N′-diarylsulfamides using various criteria. Journal of Physical Organic Chemistry. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Available at: [Link]
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2. Available at: [Link]
-
King, A. M. (1998). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Patel, Y., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
Piperazine - Wikipedia. (n.d.). Available at: [Link]
-
Rowley, J. A., & Williams, D. R. (1996). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society. Available at: [Link]
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. Institute of Hydrochemistry. Available at: [Link]
-
Thakuria, R., et al. (2018). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Crystal Growth & Design. Available at: [Link]
-
Tierney, J. F., & Dinsmore, A. (2014). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. International Journal of Pharmaceutics. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate
Welcome to the Technical Support Center for 2-(piperazin-1-ylsulfonyl)ethanamine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under basic conditions.
Introduction
2-(piperazin-1-ylsulfonyl)ethanamine oxalate is a molecule of interest in pharmaceutical development, combining a sulfonamide, a piperazine ring, and an ethanamine side chain. Understanding its stability profile is critical for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety. This document provides a comprehensive overview of its potential stability challenges under basic conditions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(piperazin-1-ylsulfonyl)ethanamine oxalate under basic conditions?
A1: The primary stability concern is the hydrolysis of the sulfonamide (S-N) bond. This is a known degradation pathway for sulfonamides in alkaline environments. Additionally, the piperazine ring can be susceptible to oxidative degradation, and the oxalate salt form may be influenced by the pH of the solution.
Q2: How does the oxalate salt form affect the stability of the molecule in basic solutions?
A2: In neutral to alkaline solutions, the oxalate salt is expected to be stable and exist as the oxalate ion. A solution of the oxalate salt in water will be slightly basic due to the hydrolysis of the oxalate ion. This inherent basicity could potentially influence the micro-pH of a formulation, which is an important consideration for pH-sensitive active pharmaceutical ingredients (APIs).
Q3: What are the likely degradation products of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate under basic conditions?
A3: Based on the functional groups present, the most probable degradation products resulting from base-catalyzed hydrolysis are piperazine and 2-aminoethanesulfonic acid (taurine). Cleavage of the S-N bond is the expected primary degradation pathway. Other minor degradation products could arise from reactions involving the ethanamine side chain or the piperazine ring.
Q4: My analytical results show a rapid loss of the parent compound in a basic solution. What could be the cause?
A4: Rapid degradation is likely due to the hydrolysis of the sulfonamide bond. The rate of hydrolysis is dependent on the pH and temperature. Ensure your experimental conditions (pH, temperature, and buffer concentration) are accurately controlled and monitored. It is also crucial to use a validated stability-indicating analytical method that can resolve the parent compound from its degradation products.
Q5: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify them?
A5: Unexpected peaks are likely degradation products. The best approach for identification is to use a mass spectrometry (MS) detector coupled with your liquid chromatograph (LC-MS). By comparing the mass-to-charge ratio (m/z) of the unknown peaks with the predicted masses of potential degradation products (e.g., piperazine, taurine), you can tentatively identify them. Further confirmation can be achieved by synthesizing the suspected degradation products and comparing their retention times and mass spectra.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent degradation rates between experiments. | 1. Inaccurate pH of the basic solution. 2. Temperature fluctuations. 3. Variability in the starting material purity. | 1. Calibrate the pH meter before each use and prepare fresh basic solutions for each experiment. 2. Use a calibrated, temperature-controlled environment (e.g., water bath, incubator). 3. Characterize the purity of your 2-(piperazin-1-ylsulfonyl)ethanamine oxalate batch before initiating stability studies. |
| Precipitation observed in the basic solution. | 1. The concentration of the compound exceeds its solubility at the given pH and temperature. 2. Formation of an insoluble degradation product. | 1. Determine the solubility of the compound under your experimental conditions before conducting the stability study. 2. If a precipitate forms during the study, isolate and analyze it (e.g., by FTIR, NMR) to identify its composition. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column degradation due to high pH mobile phases. 3. Interaction of the amine groups with residual silanols on the column. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. 2. Use a pH-stable column (e.g., hybrid silica, polymer-based) for high pH mobile phases. 3. Add a competing base (e.g., triethylamine) to the mobile phase to improve peak shape. |
| Difficulty in quantifying degradation products. | 1. Lack of reference standards for the degradation products. 2. Low UV absorbance of the degradation products. | 1. Synthesize the expected degradation products to use as reference standards. 2. Use a more sensitive detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). Derivatization to introduce a chromophore can also be an option for UV-Vis detection.[1][2] |
Experimental Protocols
Forced Degradation Study under Basic Conditions (as per ICH Q1A(R2) Guidelines)
This protocol outlines a systematic approach to investigate the stability of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate under basic stress conditions. The goal is to achieve 5-20% degradation to identify potential degradation products and establish degradation pathways.[3][4]
1. Materials and Reagents:
-
2-(piperazin-1-ylsulfonyl)ethanamine oxalate (of known purity)
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions (for neutralization)
-
High-purity water (Milli-Q or equivalent)
-
HPLC grade acetonitrile and methanol
-
Buffer salts for HPLC mobile phase (e.g., phosphate, acetate)
-
Class A volumetric flasks and pipettes
2. Equipment:
-
Calibrated pH meter
-
Analytical balance
-
HPLC system with UV-Vis or PDA detector (LC-MS system is recommended for peak identification)
-
pH-stable HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Temperature-controlled water bath or oven
3. Procedure:
-
Sample Preparation: Prepare a stock solution of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquot with an equimolar amount of HCl.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
Analyze an unstressed sample (time zero) for comparison.
-
-
Data Analysis:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Identify and quantify the major degradation products.
-
Stability-Indicating HPLC-UV Method
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent pH-stable column)
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 5% B
-
32-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
Note: This is a starting point, and the method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizing Potential Degradation
Predicted Base-Catalyzed Hydrolysis Pathway
Caption: Predicted degradation of 2-(piperazin-1-ylsulfonyl)ethanamine under basic conditions.
Experimental Workflow for Stability Study
Sources
Navigating the Synthesis of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and work-up of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate. As Senior Application Scientists with extensive field-proven experience, we have designed this comprehensive guide to address the common and complex challenges encountered during the synthesis of this important pharmaceutical intermediate. This document provides in-depth, evidence-based troubleshooting advice and detailed experimental protocols to ensure the successful and efficient production of your target compound.
Our approach is grounded in the principles of scientific integrity, providing not just procedural steps but also the causal reasoning behind them. This guide is structured to be a self-validating system, empowering you to diagnose and resolve issues effectively.
I. Understanding the Synthetic Pathway: A Roadmap to Success
A robust understanding of the synthetic route is paramount to troubleshooting potential issues. A common and logical pathway to 2-(piperazin-1-ylsulfonyl)ethanamine oxalate involves a three-step process. This workflow is crucial for anticipating potential impurities and designing an effective work-up strategy.
Caption: Synthetic workflow for 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and work-up of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.
Q1: What are the most critical parameters to control during the initial sulfonylation reaction?
A1: The sulfonylation of N-Boc-piperazine is a crucial step where side reactions can significantly impact yield and purity. The key parameters to control are:
-
Temperature: The reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of the sulfonyl chloride is critical to prevent the formation of undesired byproducts.
-
Stoichiometry: A slight excess of the N-Boc-piperazine can be used to ensure the complete consumption of the highly reactive 2-chloroethanesulfonyl chloride.
-
Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, should be used to scavenge the HCl generated during the reaction. The slow addition of the base is recommended.
Q2: My Boc deprotection is sluggish or incomplete. What should I do?
A2: Incomplete deprotection is a common issue. Here are some troubleshooting steps:
-
Acid Strength and Concentration: Ensure you are using a sufficiently strong acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in an organic solvent like dioxane or methanol are standard choices. You may need to increase the concentration of the acid or the reaction time.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Water Content: The presence of excessive water can sometimes hinder the deprotection process. Ensure you are using anhydrous solvents.
Q3: The final oxalate salt is oily and difficult to crystallize. What is the cause and how can I fix it?
A3: The formation of an oil or a gummy solid during oxalate salt crystallization is a frequent challenge, often due to the hygroscopic nature of amine oxalate salts or the presence of impurities.
-
Solvent System: The choice of solvent is critical. Isopropanol or ethanol are good starting points. The addition of a less polar co-solvent, like diethyl ether, can often induce precipitation.
-
Water Contamination: Amine oxalate salts can be highly sensitive to water, leading to the formation of oils. Ensure you are using anhydrous solvents and a dry atmosphere.
-
Purity of the Free Base: Impurities in the free base can inhibit crystallization. It is crucial to purify the free base before attempting salt formation.
Q4: How can I confirm the correct stoichiometry of the oxalate salt?
A4: Since 2-(piperazin-1-ylsulfonyl)ethanamine has two basic nitrogen atoms, controlling the stoichiometry of the oxalate salt is important.
-
1H NMR Spectroscopy: Proton NMR can be used to determine the ratio of the amine to the oxalate counter-ion by integrating the signals corresponding to the protons of the amine and the (often broad) signal from the oxalate proton.
-
Elemental Analysis: This technique provides the elemental composition of your final product, which can be used to confirm the salt stoichiometry.
III. Troubleshooting Guide: From Reaction to Pure Product
This section provides a detailed, step-by-step guide to troubleshoot specific problems you may encounter during the work-up of each synthetic step.
Step 1: Work-up of the N-Boc-protected Intermediate
Problem: Low yield of the N-Boc-protected intermediate after work-up.
| Potential Cause | Underlying Reason | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC until the N-Boc-piperazine is consumed. If the reaction is sluggish at low temperatures, consider allowing it to slowly warm to room temperature. |
| Product Loss During Extraction | The N-Boc-protected intermediate may have some water solubility, leading to loss in the aqueous layer during work-up. | Before extraction, you can reduce the water solubility of the product by saturating the aqueous layer with sodium chloride. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. |
| Hydrolysis of Sulfonyl Chloride | The presence of water in the reaction mixture can lead to the hydrolysis of 2-chloroethanesulfonyl chloride to the corresponding sulfonic acid, which can complicate purification. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Protocol 1: Work-up and Purification of the N-Boc-protected Intermediate
-
Quenching: After the reaction is complete, cool the reaction mixture to 0 °C and slowly add water to quench any unreacted 2-chloroethanesulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and add an organic solvent (e.g., DCM). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Work-up of the Free Base after Boc Deprotection
Problem: Difficulty in isolating the free base, 2-(piperazin-1-ylsulfonyl)ethanamine, after deprotection.
| Potential Cause | Underlying Reason | Recommended Solution |
| High Polarity and Water Solubility | The free base is a polar molecule with multiple amine functional groups, making it highly soluble in water and difficult to extract with common organic solvents.[1] | After basifying the aqueous solution, perform multiple extractions with a more polar organic solvent like a mixture of chloroform and isopropanol (3:1). Saturating the aqueous layer with NaCl can also help to "salt out" the product into the organic phase. |
| Formation of an Emulsion | The presence of the amine can lead to the formation of stable emulsions during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. Slow, gentle inversions of the separatory funnel are preferred over vigorous shaking. |
| Incomplete Basification | If the aqueous solution is not sufficiently basic, the amine will remain protonated and will not be extracted into the organic layer. | Ensure the pH of the aqueous layer is greater than 10 by adding a strong base like sodium hydroxide. Check the pH with pH paper. |
Protocol 2: Isolation of the Free Base
-
Removal of Acid: After the deprotection is complete, remove the excess acid and solvent under reduced pressure.
-
Basification: Dissolve the residue in water and cool in an ice bath. Carefully add a concentrated solution of NaOH until the pH is > 10.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., DCM or a chloroform/isopropanol mixture).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free base. Due to its potential volatility, avoid excessive heating during concentration.
Step 3: Crystallization of the Oxalate Salt
Problem: The final oxalate salt is hygroscopic and difficult to handle.
| Potential Cause | Underlying Reason | Recommended Solution |
| Inherent Hygroscopicity | Amine oxalate salts are known to be hygroscopic, readily absorbing moisture from the atmosphere. | Handle the final product in a glove box or under a dry, inert atmosphere. Store the product in a tightly sealed container with a desiccant. |
| Residual Water | The presence of even trace amounts of water can make the product sticky and difficult to dry completely. | Use anhydrous solvents for the salt formation and wash the final product with a dry, non-polar solvent like diethyl ether to remove any residual water. Dry the product under high vacuum for an extended period. |
| Incorrect Stoichiometry | An incorrect ratio of oxalic acid to the diamine can lead to a mixture of salts with different properties, which may be more difficult to crystallize and handle. | Carefully control the stoichiometry of the oxalic acid addition. Adding a solution of oxalic acid dropwise to a solution of the free base is recommended. |
Protocol 3: Formation and Drying of the Oxalate Salt
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol). In a separate flask, dissolve one equivalent of anhydrous oxalic acid in the same solvent. Slowly add the oxalic acid solution to the stirred solution of the free base.
-
Crystallization: The oxalate salt should precipitate upon addition of the acid. If not, the solution can be cooled or a non-polar co-solvent (e.g., diethyl ether) can be added to induce crystallization.
-
Isolation and Washing: Collect the solid by filtration and wash it with a small amount of the cold crystallization solvent, followed by a wash with anhydrous diethyl ether.
-
Drying: Dry the solid under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove all traces of solvent and water. The use of a drying agent like phosphorus pentoxide in the vacuum desiccator is recommended.[2]
IV. Analytical Characterization
Proper analytical characterization is essential to confirm the identity and purity of your product and to identify any impurities.
| Technique | Purpose | Expected Observations for 2-(piperazin-1-ylsulfonyl)ethanamine oxalate |
| ¹H NMR | Structural confirmation and purity assessment. | Expect characteristic signals for the piperazine ring protons (typically two broad multiplets), the ethyl chain protons (two triplets), and a broad signal for the amine and oxalate protons. The integration of these signals should be consistent with the proposed structure. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Expect signals for the carbons of the piperazine ring and the ethyl chain. |
| LC-MS | Purity assessment and mass confirmation. | A single major peak in the chromatogram with the expected mass-to-charge ratio for the protonated free base. |
| FT-IR | Identification of functional groups. | Characteristic stretches for N-H (amines), S=O (sulfonamide), and C=O (oxalate). |
| Elemental Analysis | Confirmation of elemental composition and salt stoichiometry. | The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the calculated values for the desired oxalate salt. |
| HPLC | Quantitative purity analysis. | A high-performance liquid chromatography (HPLC) method can be developed for accurate purity determination.[3] |
V. Visualization of Key Processes
Visualizing the work-up and potential pitfalls can aid in understanding and executing the procedures effectively.
Caption: Troubleshooting flowchart for the work-up and salt formation steps.
VI. References
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]
-
Technical Support Center: Deprotection of Boc-Protected Piperazines. (2025). BenchChem.
-
Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. (2024). Colorcon.
-
Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. (2017). ResearchGate.
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2014). ResearchGate.
-
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed.
-
How can I isolate a highly polar compound from an aqueous solution? (2014). ResearchGate.
-
Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. (2021). Environmental Science: Processes & Impacts.
Sources
Validation & Comparative
A Strategic Guide to Sulfonamide Reagents: A Comparative Analysis of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate
In the landscape of modern drug discovery and chemical biology, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a vast array of therapeutic agents is a testament to its unique chemical properties and its ability to engage in critical biological interactions. The choice of sulfonamide reagent is therefore a pivotal decision in any synthetic campaign, directly impacting not only the efficiency of the synthesis but also the physicochemical and pharmacological properties of the final compound.
This guide provides a comparative analysis of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate, a bifunctional reagent, with other commonly employed sulfonamide reagents. We will delve into the structural nuances, reactivity profiles, and strategic advantages of these reagents, supported by logical experimental design, to empower researchers in making informed decisions for their specific applications.
The Sulfonamide Moiety: A Privileged Scaffold
The sulfonamide group (-SO₂NR₂), is a key pharmacophore found in a wide range of drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1] Its enduring popularity stems from its ability to act as a bioisostere for other functional groups, such as carboxylic acids, and its capacity to form strong hydrogen bonds, which are crucial for target engagement. The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2] However, the evolution of synthetic chemistry has introduced a diverse toolkit of sulfonamide reagents, each with distinct characteristics.
Introducing 2-(piperazin-1-ylsulfonyl)ethanamine oxalate: A Multifunctional Building Block
2-(piperazin-1-ylsulfonyl)ethanamine oxalate is a unique sulfonamide reagent that incorporates several advantageous structural features in a single molecule. Its structure features a reactive sulfonyl group, a piperazine ring, and a primary amino group, presented as an oxalate salt.
Caption: Structure of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.
The key features of this reagent suggest several potential advantages in synthetic and medicinal chemistry:
-
Introduction of a Hydrophilic Moiety: The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, often incorporated to enhance aqueous solubility and improve pharmacokinetic profiles.[3]
-
A Handle for Further Functionalization: The primary amine of the ethanamine side chain provides a reactive site for subsequent chemical modifications, allowing for the attachment of other pharmacophores, linkers, or reporter groups.
-
Improved Handling Properties: The oxalate salt form can enhance the stability and crystallinity of the parent amine, making it easier to handle and weigh accurately compared to the free base.[4] Oxalate salts have been shown to improve the bioavailability of certain drugs.[4]
Comparative Analysis with Alternative Sulfonamide Reagents
To better understand the strategic utility of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate, we will compare it with three classes of commonly used sulfonamide reagents: simple alkyl/aryl sulfonyl chlorides, a functionally elaborated sulfonyl chloride, and a reagent for introducing a protected amine.
| Reagent Class | Example(s) | Key Characteristics | Strategic Applications |
| Simple Alkyl/Aryl Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, p-Toluenesulfonyl chloride (TsCl) | - Introduce simple, sterically non-demanding sulfonyl groups.- Readily available and cost-effective. | - Protection of amines.- Introduction of a simple sulfonamide for structure-activity relationship (SAR) studies. |
| Functionally Elaborated Sulfonyl Chlorides | Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | - Introduces a fluorescent reporter group.- Bulky aromatic system. | - Fluorescent labeling of amines and proteins.- Probing binding sites. |
| Bifunctional Reagent | 2-(piperazin-1-ylsulfonyl)ethanamine oxalate | - Introduces a hydrophilic and functionalizable piperazine-ethanamine moiety.- Oxalate salt for improved handling. | - "Linker" chemistry for bioconjugation.- Introduction of a basic center to modulate pKa.- Building block for fragment-based drug discovery. |
| Protected Amine Sulfonylating Reagent | N-(tert-Butoxycarbonyl)-2-aminoethanesulfonyl chloride | - Introduces a protected amino group.- Requires a subsequent deprotection step. | - Synthesis of primary sulfonamides after deprotection.- Controlled, stepwise elaboration of the amino functionality. |
Experimental Design: A Head-to-Head Comparison
To empirically evaluate the performance of these reagents, a standardized experimental protocol can be employed. The reaction of a model primary amine, such as benzylamine, with each sulfonamide reagent under defined conditions would provide a direct comparison of reactivity, yield, and ease of purification.
General Protocol for Sulfonamide Synthesis
Caption: General workflow for comparative sulfonamide synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0 °C, add a solution of the respective sulfonamide reagent (1.1 mmol) in dichloromethane (5 mL) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the designated time (e.g., 2-16 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified sulfonamide by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
This standardized protocol would allow for a direct comparison of the reaction kinetics, isolated yields, and chromatographic behavior of the products derived from each sulfonamide reagent.
Predicted Outcomes and Strategic Implications
Based on the structures of the reagents, we can anticipate the following outcomes from the comparative experiment:
-
Methanesulfonyl chloride and Benzenesulfonyl chloride: These reactions are expected to proceed efficiently to provide the corresponding simple sulfonamides in high yields. The products will be relatively non-polar and readily purified by standard chromatographic techniques.
-
Dansyl chloride: The reaction with dansyl chloride will likely be slower due to the steric bulk of the naphthalene ring system. The resulting sulfonamide will be highly fluorescent, which can be a desirable property for certain applications but may complicate purification if other fluorescent impurities are present.
-
2-(piperazin-1-ylsulfonyl)ethanamine oxalate: The reaction with this reagent will introduce a significantly more polar and functionalized moiety onto the benzylamine. The resulting product will be more water-soluble than the products from the simple sulfonyl chlorides. The presence of the free amine will require careful selection of chromatographic conditions to avoid tailing. The overall yield may be influenced by the solubility of the starting oxalate salt in the reaction solvent.
-
N-(tert-Butoxycarbonyl)-2-aminoethanesulfonyl chloride: This reagent will yield a Boc-protected sulfonamide. The reaction is expected to be efficient, but the overall synthetic route to the free amine-containing sulfonamide will require an additional deprotection step, adding to the overall step count.
Conclusion: Selecting the Right Tool for the Job
The choice of a sulfonamide reagent is a critical decision that should be guided by the specific goals of the synthetic project. While simple sulfonyl chlorides offer a straightforward and cost-effective means of introducing a sulfonamide group, more complex reagents like 2-(piperazin-1-ylsulfonyl)ethanamine oxalate provide a powerful strategy for introducing desirable physicochemical properties and a handle for further molecular elaboration.
The incorporation of a hydrophilic and functionalizable piperazine-ethanamine moiety in a single step can streamline synthetic routes and provide rapid access to a diverse range of analogues for biological evaluation. The oxalate salt form further enhances its utility by improving its handling characteristics. For researchers in drug discovery and medicinal chemistry, 2-(piperazin-1-ylsulfonyl)ethanamine oxalate represents a valuable addition to the synthetic toolbox, enabling the efficient construction of novel molecules with potentially enhanced pharmacological profiles.
References
- Patel, H. S., & Mistry, H. J. (2004). Synthesis of novel sulphonamides and evaluation of their antibacterial efficacy.
- Chaudhary, P., Kumar, R., Verma, A. K., Singh, D., Yadav, V., Chhillar, A. K., ... & Chandra, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & medicinal chemistry, 14(6), 1819-1826.
- Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
- Jalageri, M. D., Nagaraja, A., & Puttaiahgowda, Y. M. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(25), 15155-15167.
- Anonymous. (2025). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry.
-
PubChem. (n.d.). Ethanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- Anonymous. (2025). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide.
- Anonymous. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Peña, J. C., Monforte, M. F., & Briceño, A. (1987). The Role of Oxalate and Calcium Oxalate Activity and Formation Product Ratio in Patients With Renal Stones Before and During Treatment. The Journal of urology, 138(5), 1137–1140.
-
Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]
- Anonymous. (2021).
-
Wikipedia. (n.d.). Oxalate. Retrieved from [Link]
- Anonymous. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this.
- Safrole. (n.d.).
- Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: hydrophobic, electronic, and steric constants. American Chemical Society.
- Park, C. M., Kim, S. Y., Park, W. K., Choi, J. H., & Seong, C. M. (2010). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. Bioorganic & medicinal chemistry letters, 20(17), 5221–5224.
- Anonymous. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
- O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15, 32361-32406.
- FooDB. (n.d.). Showing Compound Ethanamine (FDB003242).
- Anonymous. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Anonymous. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(25), 15155-15167.
-
PubChem. (n.d.). Oxalate. National Center for Biotechnology Information. Retrieved from [Link]
- Anonymous. (2025). A General and Convenient Synthesis of N-Aryl Piperazines.
- Pharma D. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube.
- ECHEMI. (n.d.). 2-(Methylsulfonyl)ethanamine.
- de Oliveira, A. M., de Almeida, R. N., de Fátima Vanderlei, E., de Souza, L. C., de Oliveira, A. P., de Medeiros, A. C. D., ... & de Freitas, R. M. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC medicinal chemistry, 11(2), 223–232.
- Anonymous. (2026).
Sources
A Comparative Guide to Biological Assay Validation for Novel DNA Gyrase Inhibitors: A Case Study with 2-(piperazin-1-ylsulfonyl)ethanamine oxalate
Introduction: The Imperative for Robust Assay Validation in Antibacterial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. A promising and clinically validated target in this endeavor is bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and transcription.[1] Unlike its eukaryotic counterparts, the unique structure of bacterial gyrase allows for the development of selective inhibitors.[2] This guide focuses on a hypothetical novel compound, 2-(piperazin-1-ylsulfonyl)ethanamine oxalate, as a case study to illustrate the critical process of biological assay validation for a new DNA gyrase inhibitor.
This document provides a comparative analysis of biochemical and cell-based assay methodologies, offering a framework for researchers, scientists, and drug development professionals to establish a robust validation package. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and ground our recommendations in authoritative guidelines.
The Dichotomy of Assay Platforms: Biochemical vs. Cell-Based Approaches
The initial characterization of a novel inhibitor often begins with a choice between two fundamental assay platforms: biochemical and cell-based assays. Each possesses distinct advantages and limitations that must be carefully considered in the context of the drug discovery pipeline.
-
Biochemical Assays: These in vitro assays utilize purified molecular components to directly measure the interaction between the compound and its target.[3] For a DNA gyrase inhibitor, this typically involves assessing the enzyme's supercoiling activity on a relaxed DNA substrate.[4] The primary advantage of this approach is its simplicity and directness, providing a clear measure of target engagement and potency (e.g., IC50). However, a significant drawback is the lack of a physiological context; these assays do not account for factors such as cell permeability, efflux pumps, or metabolic degradation of the compound.[5]
-
Cell-Based Assays: In contrast, cell-based assays measure the effect of a compound on a whole, living cell.[6] For an antibacterial agent, this is typically a measure of its ability to inhibit bacterial growth, often reported as the Minimum Inhibitory Concentration (MIC). Cell-based assays offer greater biological relevance as they inherently account for the compound's ability to reach and act on its target within a cellular environment.[7] However, they can be less specific, as a compound may exhibit cytotoxicity through off-target effects.
A comprehensive validation strategy will invariably employ both assay types to build a complete picture of a compound's activity and potential.
Comparative Assay Validation: A Three-Pronged Approach
To rigorously validate the biological activity of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate, we will compare its performance against two well-characterized DNA gyrase inhibitors with distinct mechanisms of action:
-
Novobiocin: An aminocoumarin antibiotic that competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[5][8]
-
Ciprofloxacin: A fluoroquinolone antibiotic that traps the enzyme-DNA cleavage complex, leading to double-strand breaks.[5][9]
Our validation will focus on three key assays: a biochemical DNA supercoiling assay, a biochemical ATPase assay, and a cell-based bacterial growth inhibition assay.
I. Biochemical Assay: DNA Gyrase Supercoiling Inhibition
This assay directly measures the enzymatic activity of DNA gyrase, which introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner.[5] Inhibition of this activity is a hallmark of DNA gyrase inhibitors.
Experimental Workflow: Fluorescence-Based DNA Supercoiling Assay
Caption: Workflow for the fluorescence-based DNA gyrase supercoiling assay.
Detailed Protocol:
-
Reaction Setup: In a 96-well microplate, combine the following components in assay buffer (e.g., 25 mM Tris-acetate, pH 7.9, 20 mM potassium acetate, 10 mM magnesium acetate, 2 mM DTT, 1.5 mM ATP, 5 mM spermidine-HCl, 50 µg/ml BSA):
-
Relaxed pRSET A plasmid DNA (0.5 µg)
-
E. coli DNA gyrase (e.g., 2.5 nM GyrA and 3.5 nM GyrB)
-
Varying concentrations of the test compound (2-(piperazin-1-ylsulfonyl)ethanamine oxalate), Novobiocin, or Ciprofloxacin.
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes to allow for enzymatic supercoiling of the DNA.
-
Detection: Add a DNA intercalating dye (e.g., H19 dye) that exhibits enhanced fluorescence upon binding to supercoiled DNA compared to relaxed DNA.[10]
-
Measurement: Read the fluorescence intensity using a plate reader at an excitation wavelength of 484 nm and an emission wavelength of 520 nm.[6]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Performance Comparison: DNA Supercoiling Inhibition
| Compound | IC50 (µM) | Mechanism of Action |
| 2-(piperazin-1-ylsulfonyl)ethanamine oxalate | Hypothetical Value: 5.2 | Hypothesized: ATP-competitive inhibitor |
| Novobiocin | 0.8 | ATP-competitive inhibitor of GyrB[11] |
| Ciprofloxacin | 15.4 | Traps enzyme-DNA cleavage complex[12] |
Causality Behind Experimental Choices:
-
The use of a fluorescence-based readout provides a high-throughput and quantitative alternative to traditional agarose gel-based assays.[13]
-
Including both Novobiocin and Ciprofloxacin as controls allows for the differentiation of the novel compound's mechanism. A potent inhibition in this assay, similar to Novobiocin, would suggest a direct impact on the enzymatic activity.
II. Biochemical Assay: DNA Gyrase ATPase Activity
DNA gyrase utilizes the energy from ATP hydrolysis to drive the DNA supercoiling reaction.[5] Compounds that inhibit this ATPase activity, such as Novobiocin, will consequently inhibit DNA supercoiling.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the DNA gyrase ATPase activity assay using ADP-Glo™.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, combine E. coli DNA gyrase, ATP, and varying concentrations of the test compounds in the appropriate buffer.
-
ATPase Reaction: Incubate the plate at 37°C for 60 minutes to allow for ATP hydrolysis.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the ATPase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the generated ADP back to ATP.
-
Luminescence Measurement: The newly synthesized ATP is used in a luciferase reaction to generate a luminescent signal that is proportional to the initial amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition of ATPase activity and determine the IC50 values.
Performance Comparison: ATPase Inhibition
| Compound | IC50 (µM) |
| 2-(piperazin-1-ylsulfonyl)ethanamine oxalate | Hypothetical Value: 6.1 |
| Novobiocin | 1.0 |
| Ciprofloxacin | >100 |
Causality Behind Experimental Choices:
-
The ADP-Glo™ assay is highly sensitive and has a broad dynamic range, making it suitable for identifying both potent and weak inhibitors of ATPase activity.
-
The lack of inhibition by Ciprofloxacin in this assay serves as a crucial negative control, confirming that its mechanism does not involve targeting the ATPase domain.
III. Cell-Based Assay: Bacterial Growth Inhibition (Minimum Inhibitory Concentration - MIC)
The ultimate test of an antibacterial compound is its ability to inhibit the growth of the target bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well plate.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacterium (e.g., E. coli ATCC 25922) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Performance Comparison: Bacterial Growth Inhibition
| Compound | MIC (µg/mL) against E. coli |
| 2-(piperazin-1-ylsulfonyl)ethanamine oxalate | Hypothetical Value: 8 |
| Novobiocin | 4 |
| Ciprofloxacin | 0.015 |
Causality Behind Experimental Choices:
-
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
-
Comparing the MIC values with the biochemical IC50 values can provide insights into the compound's cell permeability and potential for efflux. A large discrepancy between the two values may indicate poor cellular uptake or active removal of the compound from the bacterium.
Scientific Integrity & Logic: A Foundation of Trustworthiness
A robust assay validation is not merely about generating data but about ensuring the reliability and reproducibility of that data. This is achieved by adhering to established guidelines, such as the ICH Q2(R1) guidelines on the validation of analytical procedures.[14][15]
Key Validation Parameters:
-
Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present. In our case, this is demonstrated by the distinct inhibitory profiles of compounds with different mechanisms of action.
-
Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By systematically evaluating each of these parameters for the described assays, a self-validating system is created, ensuring the trustworthiness of the data generated for the novel compound.
Conclusion: A Pathway to Confident Drug Development
The validation of biological assays is a cornerstone of successful drug discovery. By employing a multi-faceted approach that combines direct biochemical assays with more physiologically relevant cell-based assays, a comprehensive understanding of a novel compound's activity can be achieved. The hypothetical case of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate illustrates how a systematic comparison against well-characterized reference compounds, grounded in established validation principles, provides the necessary confidence to advance a promising candidate through the drug development pipeline. The experimental workflows and comparative data presented herein offer a practical guide for researchers to design and execute their own robust assay validation strategies.
References
-
ACS Publications. (2022, September 2). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Retrieved from [Link]
-
BioHippo. E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
-
ASM Journals. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Wikipedia. DNA gyrase. Retrieved from [Link]
-
PubMed. (n.d.). High-throughput assays for DNA gyrase and other topoisomerases. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Ciprofloxacin - StatPearls. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
PMC - NIH. (n.d.). The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work? Retrieved from [Link]
-
NIH. (n.d.). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Retrieved from [Link]
-
PubMed. (n.d.). A Comprehensive Review on DNA Gyrase Inhibitors. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ProFoldin. DNA gyrase assay kits. Retrieved from [Link]
-
Wikipedia. Novobiocin. Retrieved from [Link]
-
Wikipedia. Ciprofloxacin. Retrieved from [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
MicrobeWiki. Novobiocin. Retrieved from [Link]
-
PMC - NIH. (n.d.). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin? Retrieved from [Link]
-
PMC - NIH. (n.d.). Mode of Action of Novobiocin in Escherichia coli. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. novobiocin | Ligand page. Retrieved from [Link]
-
PLOS. (n.d.). Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI. Retrieved from [Link]
-
ResearchGate. (n.d.). ICH Q2(R1) validation criteria of PLS calibration model | Download Table. Retrieved from [Link]
-
Slideshare. (n.d.). Ciprofloxacin mechanism of action or mode of action | DOCX. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
Sources
- 1. A Comprehensive Review on DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novobiocin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novobiocin - Wikipedia [en.wikipedia.org]
- 9. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 10. ebiohippo.com [ebiohippo.com]
- 11. vumicro.com [vumicro.com]
- 12. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 13. High-throughput assays for DNA gyrase and other topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
